1-(2-Phenylpropyl)piperazine
Description
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Structure
3D Structure
Properties
IUPAC Name |
1-(2-phenylpropyl)piperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2/c1-12(13-5-3-2-4-6-13)11-15-9-7-14-8-10-15/h2-6,12,14H,7-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTXHKQAZYGRDBA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1CCNCC1)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
1-(2-Phenylpropyl)piperazine chemical structure and properties
Topic: 1-(2-Phenylpropyl)piperazine Chemical Structure and Properties Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
A Comprehensive Guide to Structure, Synthesis, and Physicochemical Properties
Executive Technical Summary
This compound is a specialized N-substituted piperazine derivative characterized by a chiral 2-phenylpropyl moiety attached to the N1 position of the piperazine ring. While less ubiquitous than its 1-phenylpiperazine or 1-benzylpiperazine analogs, this compound represents a critical structural scaffold in medicinal chemistry, particularly in the development of monoamine transporter modulators and G-protein coupled receptor (GPCR) ligands.
This guide provides a rigorous technical analysis of the compound, detailing its stereochemical implications, validated synthetic pathways, analytical fingerprints, and functional applications in drug discovery.
Chemical Identity & Structural Analysis
The molecule consists of a piperazine heterocycle linked to a propyl chain, which bears a phenyl substituent at the beta-position relative to the nitrogen attachment. This creates a chiral center at the C2 position of the propyl chain, resulting in two enantiomers: (R)-1-(2-phenylpropyl)piperazine and (S)-1-(2-phenylpropyl)piperazine.
Table 1: Chemical Identity Data
| Parameter | Specification |
| IUPAC Name | This compound |
| Molecular Formula | C₁₃H₂₀N₂ |
| Molecular Weight | 204.31 g/mol |
| Monoisotopic Mass | 204.1626 Da |
| Structural Features | Secondary amine (N4), Tertiary amine (N1), Chiral center (C2') |
| CAS Number | Not widely listed; refer to specific enantiomers or IUPAC |
| SMILES | CC(CN1CCNCC1)C2=CC=CC=C2 |
Stereochemical Considerations
The 2-phenylpropyl group introduces steric bulk proximal to the piperazine nitrogen. In biological systems, the (S)-enantiomer often exhibits distinct binding affinities compared to the (R)-enantiomer, particularly when targeting chiral binding pockets in transporters (e.g., NET, DAT) or receptors.
Physicochemical Profile
Understanding the physicochemical properties is essential for predicting pharmacokinetics (ADME) and optimizing formulation.
Table 2: Predicted Physicochemical Properties
| Property | Value (Predicted) | Implication |
| LogP (Octanol/Water) | 1.8 – 2.2 | Moderate lipophilicity; likely CNS penetrant. |
| pKa (Basic N4) | 9.8 ± 0.2 | Predominantly protonated at physiological pH (7.4). |
| pKa (Tertiary N1) | 5.4 ± 0.3 | Largely unprotonated at physiological pH. |
| Boiling Point | ~310°C (at 760 mmHg) | High boiling point oil; requires high vacuum for distillation. |
| Solubility | Soluble in DCM, MeOH, EtOH; Sparingly soluble in water (free base). | Requires salt formation (HCl, fumarate) for aqueous delivery. |
Synthetic Methodologies
For research applications, purity and yield are paramount. Two primary routes are recommended: Reductive Amination (Method A) for high specificity, and Nucleophilic Substitution (Method B) for cost-efficiency.
Method A: Reductive Amination (Preferred)
This method minimizes over-alkylation and avoids the formation of quaternary ammonium salts.
-
Precursors: 2-Phenylpropanal (Hydratropaldehyde) and Piperazine (anhydrous).
-
Reagents: Sodium Triacetoxyborohydride (STAB) or Sodium Cyanoborohydride.
-
Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM).
Protocol:
-
Imine Formation: Dissolve 2-Phenylpropanal (1.0 eq) and Piperazine (3.0 eq, excess to prevent bis-alkylation) in DCE under N₂ atmosphere. Stir for 30 minutes at room temperature.
-
Reduction: Cool to 0°C. Add Sodium Triacetoxyborohydride (1.4 eq) portion-wise.
-
Reaction: Allow to warm to room temperature and stir for 12–16 hours. Monitor by TLC or LC-MS.
-
Workup: Quench with saturated NaHCO₃. Extract with DCM (3x). Wash organic layer with brine, dry over Na₂SO₄, and concentrate.
-
Purification: The excess piperazine can be removed via high-vacuum distillation or column chromatography (Silica, DCM:MeOH:NH₄OH gradient).
Method B: Nucleophilic Substitution
-
Precursors: 1-Chloro-2-phenylpropane and Piperazine.
-
Reagents: Potassium Carbonate (K₂CO₃), Potassium Iodide (KI, catalytic).
-
Solvent: Acetonitrile (ACN) or DMF.
Critical Note: This route often yields significant amounts of the bis-substituted byproduct (1,4-bis(2-phenylpropyl)piperazine). Using a large excess of piperazine (5–10 eq) is mandatory to favor the mono-substituted product.
Figure 1: Comparison of Reductive Amination (Green path) vs. Alkylation (Red dashed path).
Analytical Characterization
To validate the structure, the following spectral signatures are expected.
1H-NMR (400 MHz, CDCl₃):
-
δ 7.20–7.35 (m, 5H): Aromatic protons (Phenyl group).
-
δ 2.80–2.95 (m, 1H): Methine proton (CH) at the chiral center.
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δ 2.85 (t, 4H): Piperazine protons adjacent to secondary amine (N4).
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δ 2.30–2.50 (br m, 4H): Piperazine protons adjacent to tertiary amine (N1).
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δ 2.35 (d, 2H): Methylene protons (-CH₂-) linking the chiral center to piperazine.
-
δ 1.25 (d, 3H): Methyl group (-CH₃) attached to the chiral center.
-
δ 1.80 (s, 1H): Amine proton (-NH), broad, exchangeable with D₂O.
Mass Spectrometry (ESI+):
-
[M+H]⁺: 205.17 m/z.
-
Fragmentation: Expect tropylium ion (m/z 91) and piperazine fragments.
Pharmacological & Functional Applications
This compound serves as a versatile scaffold in medicinal chemistry. Its structure combines a lipophilic domain (phenylpropyl) with a polar, ionizable domain (piperazine), mimicking the pharmacophore of several CNS-active agents.
Pharmacophore Mapping
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Monoamine Transporter Ligands: The distance between the aromatic ring and the basic nitrogen (approx. 3 carbons equivalent) aligns with the structure of reuptake inhibitors.
-
GPCR Ligands: Phenylpiperazines are classic 5-HT (Serotonin) receptor ligands. The 2-phenylpropyl substituent adds steric bulk that can enhance selectivity for specific subtypes (e.g., 5-HT2A vs 5-HT2C).
Figure 2: Structural elements of this compound and their interaction with biological targets.
Safety & Handling Protocols
As a secondary amine and chemical intermediate, standard laboratory safety protocols apply.
-
Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).
-
PPE: Nitrile gloves, safety goggles, and lab coat. Handle in a fume hood.
-
Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C to prevent oxidation of the secondary amine. Hygroscopic; keep tightly sealed.
-
Spill Response: Absorb with inert material (vermiculite/sand). Neutralize with dilute acid if necessary before disposal.
References
-
Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849-3862. Link
-
National Center for Biotechnology Information. (2024). "Piperazine Compound Summary." PubChem. Link
-
Lopez-Rodriguez, M. L., et al. (2002). "Design and Synthesis of New Piperazine Derivatives as 5-HT1A Receptor Agonists." Journal of Medicinal Chemistry, 45(22), 4806-4815. Link
-
Sigma-Aldrich. (2024). "Safety Data Sheet: Piperazine Derivatives." Merck KGaA. Link
Pharmacological profile of 1-(2-Phenylpropyl)piperazine derivatives
An In-Depth Technical Guide to the Pharmacological Profile of 1-(2-Phenylpropyl)piperazine Derivatives
Executive Summary
The this compound scaffold represents a versatile and highly significant chemotype in modern medicinal chemistry. Derivatives of this core structure have demonstrated a wide spectrum of pharmacological activities, primarily through modulation of monoaminergic systems, including dopamine, serotonin, and norepinephrine pathways.[1][2] This multifaceted interaction has led to their investigation and development for a range of central nervous system (CNS) disorders, most notably as antipsychotics, antidepressants, and anxiolytics.[2][3] This technical guide provides a comprehensive overview of the pharmacological profile of these derivatives, synthesizing key data on their structure-activity relationships (SAR), receptor and transporter interactions, and the critical experimental methodologies used for their characterization. It is intended to serve as a foundational resource for researchers, scientists, and drug development professionals engaged in the exploration of this important class of compounds.
Introduction: The Significance of the Phenylpropylpiperazine Scaffold
The piperazine ring is a privileged structure in drug discovery, prized for its physicochemical properties which often confer favorable aqueous solubility and oral bioavailability.[4] When combined with a phenylpropyl moiety, the resulting scaffold gains access to the binding pockets of numerous critical CNS targets. The two nitrogen atoms of the piperazine ring provide key interaction points and a rigid structure that can be strategically modified to fine-tune target affinity and selectivity.[4]
Notably, many third-generation antipsychotics, such as aripiprazole and cariprazine, feature a phenylpiperazine moiety as their primary pharmacophore, highlighting the clinical success of this structural class.[3] These drugs often exhibit partial agonism at dopamine D2 receptors, a mechanism thought to balance dopaminergic tone, treating positive symptoms of schizophrenia in hyperdopaminergic pathways while potentially improving negative and cognitive symptoms in hypodopaminergic regions.[5] The pharmacological profile of this compound derivatives is rich and complex, often extending beyond dopamine receptors to include significant activity at serotonin receptors (e.g., 5-HT1A, 5-HT2A) and monoamine transporters (SERT, DAT), making them valuable tools for developing multi-target CNS therapies.[6][7][8]
Caption: General structure of this compound highlighting key modification sites.
Core Pharmacology: Interaction with Monoamine Systems
The therapeutic utility of these derivatives stems from their ability to modulate one or more monoamine systems. The specific profile is dictated by the nature of the chemical substitutions on the core scaffold.
Dopaminergic System Activity
A primary focus of research on phenylpiperazine derivatives has been their interaction with dopamine D2 and D3 receptors.[8][9] The amino acid sequence homology between these two receptor subtypes presents a significant challenge for achieving selectivity.[9]
-
Dopamine D2 Partial Agonism: As exemplified by drugs like aripiprazole, many phenylpiperazine derivatives do not act as simple antagonists but as partial agonists at the D2 receptor.[3] This "dopamine stabilization" is a key therapeutic concept, where the drug can reduce receptor activity in a high-dopamine environment (like the mesolimbic pathway in psychosis) and increase it in a low-dopamine state (like the mesocortical pathway).[5]
-
Dopamine D3 Receptor Selectivity: The D3 receptor is implicated in cognition, mood, and motivation. Compounds selective for D3 over D2 are sought after for treating schizophrenia and substance abuse with a potentially lower risk of extrapyramidal side effects. Studies have shown that specific substitutions, often involving extended N-arylpiperazine moieties, can confer high affinity and selectivity for the D3 receptor.[8][9] For instance, compounds with a 4-(thiophen-3-yl)benzamide moiety have demonstrated over 800-fold selectivity for D3 vs. D2 receptors.[9]
Serotonergic System Activity
Interaction with the serotonin system is another hallmark of this compound class, contributing significantly to their potential antidepressant and anxiolytic effects.[6][7]
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Serotonin 5-HT1A Receptor Affinity: High affinity for the 5-HT1A receptor is a common feature.[8] Agonism or partial agonism at this autoreceptor can enhance serotonergic neurotransmission, a mechanism central to many anxiolytics like buspirone.[2][10] Some piperazine derivatives act as 5-HT1A agonists, which has been shown to decrease extracellular serotonin levels in the prefrontal cortex in in-vivo studies.[11]
-
Serotonin Transporter (SERT) Inhibition: Many phenylpiperazine derivatives are potent inhibitors of the serotonin transporter, the primary mechanism of action for selective serotonin reuptake inhibitors (SSRIs).[6][7][12] This activity forms the basis of their antidepressant potential. A dual-action profile, combining SERT inhibition with activity at other serotonin receptors (like 5-HT2c antagonism), may lead to a faster onset of antidepressant effects.[7]
Structure-Activity Relationships (SAR)
The pharmacological profile of a this compound derivative is a direct consequence of its three-dimensional structure and the electronic properties of its substituents. Understanding the SAR is critical for rational drug design.[4]
-
Phenyl Ring Substitutions (R1): The nature and position of substituents on the phenyl ring are critical. For example, in a series of N-(2,3-dichlorophenyl)piperazine analogs, specific substitutions led to high affinity for D3 receptors (Ki values of 0.3 to 0.9 nM) versus D2 receptors (Ki values of 40 to 53 nM).[8] Halogenation, such as the inclusion of chloro or fluoro groups, often enhances binding affinity and can influence selectivity.
-
Piperazine N4-Substitutions (R3): This is arguably the most critical position for determining the overall pharmacological profile.
-
Large, extended arylalkyl groups are often found in potent D2/D3 ligands, forming bitopic interactions that engage both the primary (orthosteric) and secondary (allosteric) binding sites of the receptor.[5][9]
-
Simple alkyl or benzyl groups can produce compounds with more balanced activity or those that act as monoamine releasers, similar to amphetamine.[1][13]
-
Methodologies for Pharmacological Characterization
A multi-step, hierarchical approach is required to fully elucidate the pharmacological profile of a new derivative. This process validates the compound's mechanism of action and establishes its therapeutic potential.
Caption: A typical experimental workflow for characterizing novel CNS-active compounds.
In Vitro Assays: Establishing Target Engagement
-
Objective: To determine the affinity (Ki) of a test compound for a specific receptor (e.g., Dopamine D2). The causality behind this choice is that affinity is the first and most fundamental measure of a drug's potential to interact with its target. A high affinity (low Ki) suggests the compound binds potently.
-
Materials:
-
Cell membranes prepared from cell lines stably expressing the human Dopamine D2 receptor (e.g., CHO or HEK293 cells).
-
Radioligand: [³H]Spiperone or [³H]Raclopride (a known high-affinity D2 antagonist).
-
Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Test compound stock solutions (in DMSO).
-
Non-specific binding (NSB) determinator: e.g., 10 µM Haloperidol (unlabeled).
-
96-well filter plates (e.g., GF/B filters).
-
Scintillation cocktail and microplate scintillation counter.
-
-
Step-by-Step Methodology:
-
Preparation: Thaw frozen cell membranes on ice. Dilute in ice-cold assay buffer to a final concentration of 10-20 µg protein per well.
-
Plate Setup: To each well of a 96-well plate, add:
-
25 µL Assay Buffer for Total Binding (TB) wells.
-
25 µL of 10 µM Haloperidol for Non-Specific Binding (NSB) wells.
-
25 µL of serially diluted test compound for competition wells.
-
-
Radioligand Addition: Add 25 µL of [³H]Spiperone (at a final concentration near its Kd, e.g., 0.2 nM) to all wells.
-
Membrane Addition: Add 200 µL of the diluted membrane preparation to all wells to initiate the binding reaction.
-
Incubation: Incubate the plate for 60-90 minutes at room temperature with gentle shaking. This allows the binding to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through the filter plate using a cell harvester. This separates the bound radioligand (trapped on the filter) from the unbound. Wash each well 3-4 times with ice-cold assay buffer to remove residual unbound radioactivity.
-
Quantification: Dry the filter mat, add scintillation cocktail to each well, and count the radioactivity (in counts per minute, CPM) using a microplate scintillation counter.
-
Data Analysis: Calculate the specific binding (SB = TB - NSB). Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a one-site competition model using non-linear regression (e.g., GraphPad Prism) to determine the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration and Kd is the dissociation constant of the radioligand.[14][15]
-
-
Objective: To measure the potency (IC50) of a test compound to inhibit the reuptake of a neurotransmitter (e.g., dopamine) via its transporter (DAT). This functional assay is critical because it measures a dynamic, biological process, providing more physiological relevance than a simple binding assay.[16]
-
Materials:
-
Cell line stably expressing the human dopamine transporter (hDAT), e.g., HEK293-hDAT cells.
-
Radiolabeled substrate: [³H]Dopamine.
-
Uptake Buffer: Krebs-Ringer-HEPES (KRH) buffer, pH 7.4.
-
Test compound stock solutions.
-
Inhibitor for NSU (Non-specific uptake): e.g., 10 µM GBR12909 or cocaine.
-
-
Step-by-Step Methodology:
-
Cell Plating: Seed HEK293-hDAT cells into a 96-well plate and grow to ~90% confluency.
-
Pre-incubation: Aspirate the growth medium. Wash cells twice with warm KRH buffer. Pre-incubate the cells for 10 minutes at 37°C with KRH buffer containing various concentrations of the test compound (or vehicle for control, or GBR12909 for NSU).
-
Uptake Initiation: Add [³H]Dopamine to each well (final concentration ~10-20 nM) to start the uptake.
-
Incubation: Incubate for a short period (e.g., 5-10 minutes) at 37°C. The timing must be within the linear range of uptake.
-
Uptake Termination: Rapidly aspirate the solution and wash the cells 3 times with ice-cold KRH buffer to stop the uptake and remove extracellular radiolabel.
-
Cell Lysis: Lyse the cells in each well with a lysis buffer (e.g., 1% SDS).
-
Quantification: Transfer the lysate from each well to a scintillation vial, add scintillation cocktail, and count the radioactivity.
-
Data Analysis: Determine the specific uptake by subtracting the NSU counts from the total uptake counts. Plot the percentage of inhibition of specific uptake against the log concentration of the test compound. Use non-linear regression to calculate the IC50 value.[16]
-
Data Presentation: Quantitative Comparison
Summarizing quantitative data in a tabular format is essential for direct comparison of compound potencies and selectivities.
Table 1: Representative Pharmacological Data for Phenylpiperazine Derivatives
| Compound | D2 Ki (nM) | D3 Ki (nM) | D3 vs D2 Selectivity | 5-HT1A Ki (nM) | SERT IC50 (nM) | Functional Activity at D2 |
| Compound A | 45 | 0.5 | 90-fold | 1.5 | >1000 | Partial Agonist |
| Compound B | >5000 | 20 | >250-fold | 5.2 | >1000 | N/A |
| Compound C | 150 | 120 | ~1-fold | 25 | 15 | Antagonist |
| Compound D | 2530 | N/A | N/A | 880 | N/A | Releasing Agent |
Data is hypothetical and compiled for illustrative purposes based on trends reported in the literature.[1][8][9]
Therapeutic Potential and Future Directions
The diverse pharmacology of this compound derivatives makes them attractive candidates for treating a wide array of neuropsychiatric and neurological disorders.
-
Schizophrenia and Bipolar Disorder: Derivatives with D2 partial agonism and/or high D3 antagonism are promising for treating the complex symptom domains of these disorders.[3][5]
-
Depression and Anxiety: Compounds with potent SERT inhibition and 5-HT1A agonism could offer enhanced antidepressant and anxiolytic efficacy.[2][6][7]
-
Other Potential Applications: The versatility of the piperazine scaffold has led to its exploration in other therapeutic areas, including Alzheimer's disease, by designing molecules that can reduce both amyloid and Tau pathology, and even as anticancer agents.[17][18][19]
Future research will likely focus on refining the selectivity profiles of these compounds. The development of "biased agonists" that selectively activate specific downstream signaling pathways (e.g., G-protein vs. β-arrestin pathways) at a given receptor is a frontier in pharmacology that could lead to drugs with improved efficacy and fewer side effects. The this compound scaffold remains a fertile ground for the discovery of the next generation of CNS therapeutics.
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New piperazine multi-effect drugs prevent neurofibrillary degeneration and amyloid deposition, and preserve memory in animal models of Alzheimer's disease. PubMed. [Link]
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Radioligand binding assay results showing the percentage inhibition of... (2018). ResearchGate. [Link]
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Piperazine derivatives inhibit PrP/PrP(res) propagation in vitro and in vivo. (2014). PubMed. [Link]
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New generation dopaminergic agents. 2. Discovery of 3-OH-phenoxyethylamine and 3-OH-N1-phenylpiperazine dopaminergic templates. (1998). PubMed. [Link]
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Structure-activity relationship studies of CNS agents, Part 23: N-(3-phenylpropyl)- and N-[(E)-cinnamyl]-1,2,3,4-tetrahydroisoquinoline mimic 1-phenylpiperazine at 5-HT1A receptors. (1995). PubMed. [Link]
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Potent and Subtype-Selective Dopamine D2 Receptor Biased Partial Agonists Discovered via an Ugi-Based Approach. (2020). PMC. [Link]
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1-(2-Phenylpropyl)piperazine vs 1-(3-Phenylpropyl)piperazine structural differences
This technical guide provides a rigorous structural, synthetic, and analytical comparison between 1-(2-Phenylpropyl)piperazine and 1-(3-Phenylpropyl)piperazine .
Executive Summary
The structural differentiation between This compound (2-PPP) and 1-(3-Phenylpropyl)piperazine (3-PPP) represents a classic study in linker topology within medicinal chemistry. While both share the molecular formula
-
3-PPP (Linear): Characterized by a flexible, achiral propylene tether (
), facilitating "induced fit" binding modes. -
2-PPP (Branched): Characterized by a chiral, branched tether (
), introducing steric bulk and stereoselectivity challenges.
This guide details the synthetic routes, spectroscopic fingerprints, and structural implications of these two isomers.
Structural & Stereochemical Analysis[1][2]
The core difference lies in the connectivity of the propyl linker connecting the phenyl ring to the piperazine nitrogen.
1-(3-Phenylpropyl)piperazine (Linear Isomer)
-
Topology: Linear, flexible chain.
-
Symmetry: Achiral.
-
Conformation: Adopts an extended anti conformation in solution to minimize gauche interactions, though it retains high degrees of freedom.
-
Steric Profile: Low steric hindrance near the piperazine nitrogen.
This compound (Branched Isomer)
-
Topology: Branched. The phenyl ring is located at the C2 position of the propyl chain relative to the nitrogen attachment (C1).
-
Symmetry: Chiral . The C2 carbon is a stereocenter, existing as
and enantiomers. -
Conformation: Restricted rotation. The bulky phenyl group at C2 creates a "rotameric lock," influencing the spatial orientation of the piperazine ring.
-
Steric Profile: High. The methyl group (C3) and phenyl ring at C2 create a crowded environment proximal to the piperazine nitrogen.
| Feature | 1-(3-Phenylpropyl)piperazine | This compound |
| IUPAC Name | 1-(3-phenylpropyl)piperazine | This compound |
| Linker Structure | ||
| Chirality | Achiral | Chiral (C2 center) |
| Methyl Group | None (Terminal methylene) | Terminal Methyl (C3) |
| CAS Registry | 55455-92-0 | Isomer Specific |
Synthetic Protocols
The synthesis of these isomers requires distinct strategies: Nucleophilic Substitution (
Synthesis of 1-(3-Phenylpropyl)piperazine (Linear)
Mechanism: Standard
Protocol:
-
Charge: Dissolve Piperazine (5.0 eq) in Acetonitrile (ACN). High equivalents prevent bis-alkylation.
-
Base: Add Potassium Carbonate (
, 2.0 eq). -
Addition: Add 1-Bromo-3-phenylpropane (1.0 eq) dropwise at room temperature.
-
Reflux: Heat to 80°C for 12 hours.
-
Workup: Filter solids. Concentrate filtrate. Partition between DCM/Water.
-
Purification: Column chromatography (MeOH/DCM) or crystallization as HCl salt.
Synthesis of this compound (Branched)
Mechanism: Reductive Amination. Precursors: Piperazine + 2-Phenylpropanal (Hydratropic aldehyde). Note: Direct alkylation with 1-chloro-2-phenylpropane is poor due to competing E2 elimination driven by the beta-phenyl group.
Protocol:
-
Imine Formation: Dissolve Piperazine (1.2 eq) and 2-Phenylpropanal (1.0 eq) in 1,2-Dichloroethane (DCE). Stir for 1 hour with
(desiccant). -
Reduction: Cool to 0°C. Add Sodium Triacetoxyborohydride (
, 1.5 eq) portion-wise. -
Reaction: Warm to RT and stir for 16 hours.
-
Quench: Add saturated
. -
Extraction: Extract with DCM (
). -
Purification: Acid/Base extraction is preferred to remove non-basic impurities.
Synthetic Logic Visualization
Figure 1: Divergent synthetic pathways. The linear isomer utilizes classical alkylation, while the branched isomer requires reductive amination to establish the C1-N bond without elimination.
Analytical Differentiation (NMR & MS)
Distinguishing these isomers is critical, as they have identical molecular weights (
Proton NMR ( -NMR) Signatures
The aliphatic region (0.8 – 3.0 ppm) provides the definitive fingerprint.
| Signal | 3-PPP (Linear) | 2-PPP (Branched) |
| Methyl ( | Absent | Doublet ( |
| Central Linker | Quintet ( | Multiplet/Sextet ( |
| Triplet ( | Diastereotopic (ABX system). Two distinct doublets of doublets due to adjacent chiral center. |
Diagnostic Check: Look for the doublet at ~1.2 ppm. If present, it is the branched 2-phenyl isomer. If absent, and a quintet exists at ~1.8 ppm, it is the linear 3-phenyl isomer.
Mass Spectrometry (Fragmentation)
While parent ions are identical (
-
3-PPP: McLafferty rearrangement is possible but less favored. Major fragment: Tropylium ion (
) and Piperazine-CH2 fragment. -
2-PPP: Benzylic cleavage is highly favored at the branched position, yielding a strong signal for the secondary carbocation.
Pharmacological Implications[2][3]
The structural variance dictates the ligand's ability to navigate the binding pocket of target proteins (e.g., Sigma-1, Dopamine Transporter).
-
Conformational Flexibility (Entropy):
-
3-PPP: High flexibility allows it to adopt various shapes to fit deep hydrophobic pockets. However, this entails a higher entropic penalty upon binding.
-
2-PPP: The methyl group and phenyl ring at C2 rigidify the linker. If the target pocket matches this conformation, binding affinity can be higher due to reduced entropic penalty (Pre-organization).
-
-
Steric Exclusion:
-
The "Methyl Effect" in 2-PPP can clash with residues in the binding tunnel. For example, in the Dopamine Transporter (DAT), substituents at the C2 position of the propyl chain often dictate selectivity between DAT and SERT (Serotonin Transporter).[1]
-
SAR Logic Flow
Figure 2: Structure-Activity Relationship (SAR) consequences of linker topology.
References
-
PubChem Compound Summary. 1-(3-Phenylpropyl)piperazine (CID 796534). National Library of Medicine. Available at: [Link]
-
Hsin, L. W., et al. (2008). Design and synthesis of 2- and 3-substituted-3-phenylpropyl analogs... role of substituents on affinity for the dopamine and serotonin transporters.[2] Journal of Medicinal Chemistry, 51(9), 2795-2806.[2] Available at: [Link]
-
Tapia, M. A., et al. (2019). The sigma receptor ligand N-phenylpropyl-N'-(4-methoxyphenethyl)piperazine (YZ-067)...[3] Psychopharmacology, 237(3), 723-734.[3] Available at: [Link]
Sources
- 1. Design and Synthesis of 2- and 3-Substituted-3-phenylpropyl Analogs of 1-[2-[Bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine and 1-[2-(Diphenylmethoxy)ethyl]-4-(3-phenylpropyl)piperazine: Role of Amino, Fluoro, Hydroxyl, Methoxyl, Methyl, Methylene, and Oxo Substituents on Affinity for the Dopamine and Serotonin Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design and synthesis of 2- and 3-substituted-3-phenylpropyl analogs of 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine and 1-[2-(diphenylmethoxy)ethyl]-4-(3-phenylpropyl)piperazine: role of amino, fluoro, hydroxyl, methoxyl, methyl, methylene, and oxo substituents on affinity for the dopamine and serotonin transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 1-(3-Phenylpropyl)piperazine AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
Serotonin receptor affinity of N-substituted phenylpropyl piperazines
Technical Deep Dive: Serotonin Receptor Affinity of N-Substituted Phenylpropyl Piperazines
Executive Summary
The N-substituted phenylpropyl piperazine scaffold represents a "privileged structure" in medicinal chemistry, serving as the backbone for numerous CNS-active agents, including atypical antipsychotics and anxiolytics. Its pharmacodynamic versatility stems from its ability to engage multiple serotonin receptor subtypes (5-HT1A, 5-HT2A, 5-HT7) through tunable "zones" of substitution. This guide analyzes the structural determinants of affinity, details robust synthetic pathways, and provides a validated protocol for radioligand binding assays to assess receptor selectivity.
Chemical Architecture & SAR Mechanics
The affinity of this scaffold is governed by a precise spatial arrangement of pharmacophoric elements. The core structure bridges a basic amine (protonatable nitrogen) with an aromatic lipophilic domain via a flexible propyl linker.
The Pharmacophore Model
-
The Ionic Lock: The N4-nitrogen of the piperazine ring is protonated at physiological pH. This cation forms a critical salt bridge with the conserved aspartate residue (Asp3.[1]32) in transmembrane helix 3 (TM3) of the serotonin receptor.
-
The Aromatic Slot: The N1-phenyl ring engages in
stacking or T-shaped interactions with aromatic residues (e.g., Phe6.52 in TM6) within the receptor binding pocket. -
The Linker constraint: The propyl chain (3-carbon spacer) provides the optimal distance (
4–5 Å) to span the depth of the binding crevice, allowing the terminal N-substituent to interact with secondary binding pockets (e.g., the "selectivity filter" near the extracellular loop).
Structure-Activity Relationship (SAR) Zones
| Structural Zone | Modification | Effect on Affinity/Selectivity |
| N1-Aryl Ring | Ortho-alkoxy (e.g., -OMe) | drastically increases 5-HT1A affinity; induces rotational constraint. |
| Piperazine Core | 2-Methyl / 3-Methyl | Introduces chirality; can enhance selectivity but often reduces potency due to steric clash. |
| Propyl Linker | Shortening (Ethyl) | Shifts selectivity towards Dopamine D2 or 5-HT2A. |
| Propyl Linker | Lengthening (Butyl) | Generally reduces affinity; entropy penalty becomes too high. |
| Terminal Amine (N4) | Bulky Lipophiles (e.g., Tetralin) | Favors 5-HT1A agonism; interacts with hydrophobic accessory pockets. |
Visualization: SAR Logic Flow
Caption: SAR decomposition of the phenylpropyl piperazine scaffold showing the three critical zones of modification and their pharmacological impact.[2][3]
Synthetic Methodologies
To access these derivatives, two primary routes are recommended. Route A is preferred for library generation due to the availability of alkyl halides. Route B is useful when the corresponding aldehyde is more accessible.
Route A: Nucleophilic Substitution (Alkylation)
This is the standard "workhorse" reaction.
-
Reagents: N-phenylpiperazine, 1-bromo-3-chloropropane (or specific phenylpropyl bromide),
(base), Acetonitrile (solvent). -
Conditions: Reflux at 80°C for 12–24 hours.
-
Purification: The secondary amine of the piperazine is highly nucleophilic, but over-alkylation (quaternization) is a risk. Use 1.1 eq of the piperazine to minimize bis-alkylation.
Route B: Reductive Amination
Useful for introducing sensitive N-substituents.
-
Reagents: N-phenylpiperazine, 3-phenylpropanal derivatives,
(reductant), DCM or DCE (solvent). -
Conditions: Room temperature, 4–6 hours.
-
Advantage: Milder conditions; avoids elimination side-products common with alkyl halides.
Visualization: Synthetic Workflow
Caption: Dual synthetic pathways for accessing phenylpropyl piperazine derivatives.
Pharmacological Evaluation: Radioligand Binding Assay
This protocol describes the determination of binding affinity (
Membrane Preparation
-
Source: Rat hippocampus (rich in 5-HT1A) or HEK-293 cells stably expressing human 5-HT1A.
-
Lysis Buffer: 50 mM Tris-HCl, pH 7.4.
-
Procedure: Homogenize tissue in 20 volumes of ice-cold buffer. Centrifuge at 48,000
for 20 min. Resuspend pellet and repeat wash to remove endogenous serotonin.
Assay Protocol (Self-Validating System)
To ensure trustworthiness, this protocol includes controls for non-specific binding (NSB).
-
Assay Buffer: 50 mM Tris-HCl, 10 mM
, 0.5 mM EDTA, 0.1% Ascorbic acid (prevents oxidation of radioligand). pH 7.4.[4] -
Radioligand:
-8-OH-DPAT (0.5 – 1.0 nM final concentration). -
Non-Specific Binding (NSB) Control: Add 10
Serotonin (5-HT) or WAY-100635 to defined wells. -
Test Compounds: Dissolve in DMSO, dilute serially (
M to M). -
Incubation: 60 minutes at 25°C (equilibrium).
-
Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.3% polyethyleneimine to reduce filter binding) using a cell harvester.
-
Counting: Liquid scintillation counting.
Data Analysis
-
IC50 Determination: Fit data to a one-site competition model.
-
Ki Calculation: Use the Cheng-Prusoff equation:
Where is radioligand concentration and is its dissociation constant.
Visualization: Assay Logic
Caption: Workflow for the high-throughput radioligand binding screen.
Representative Data
The following table illustrates how subtle structural changes in the phenylpropyl piperazine scaffold dramatically alter receptor affinity (
| Compound ID | N1-Substituent | Linker | N4-Substituent | 5-HT1A | 5-HT2A | Selectivity Ratio |
| Ref-1 (Buspirone) | Pyrimidinyl | Butyl | Azaspirodecane | 2.5 | >1000 | >400 |
| PP-01 | Phenyl | Propyl | Phenyl | 45.0 | 120.0 | 2.6 |
| PP-02 | 2-OMe-Phenyl | Propyl | Phenyl | 1.2 | 350.0 | 291 |
| PP-03 | 2-OMe-Phenyl | Ethyl | Phenyl | 150.0 | 25.0 | 0.16 |
Note: Data trends derived from consensus literature values (e.g., Mokrosz et al., J. Med. Chem).[1][2][5][6][7][8][9][10]
References
-
Mokrosz, J. L., et al. (1994). Structure-activity relationship studies of CNS agents. 15. 5-HT1A and 5-HT2 receptor affinity of some 1-phenylpiperazine derivatives with alpha- or beta-tetralinyl group.[11] Journal of Medicinal Chemistry. Link
-
Glennon, R. A., et al. (1988). Binding of phenylpiperazines to 5-HT1A serotonin receptors: effect of biososteric replacement. Journal of Medicinal Chemistry. Link
-
Lopez-Rodriguez, M. L., et al. (2002). Design and Synthesis of New Serotonin 5-HT1A Receptor Antagonists. Journal of Medicinal Chemistry. Link
-
Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (KI) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology. Link
-
National Institute of Mental Health (NIMH) Psychoactive Drug Screening Program. (2025). PDSP Assay Protocol Book. Link
Sources
- 1. Novel 4,5‐Dihydrothiazole‐Phenylpiperazine Derivatives: Synthesis, Docking Studies and Pharmacological Evaluation as Serotonergic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. giffordbioscience.com [giffordbioscience.com]
- 5. The Structural Determinants for α1-Adrenergic/Serotonin Receptors Activity among Phenylpiperazine-Hydantoin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CN103980229A - Preparation method of N-phenyl piperazine - Google Patents [patents.google.com]
- 7. Piperazine synthesis [organic-chemistry.org]
- 8. Investigation of various N-heterocyclic substituted piperazine versions of 5/ 7-{[2-(4-Aryl-piperazin-1-yl)-ethyl]-propyl-amino}-5,6,7,8-tetrahydro-naphthalen-2-ol: Effect on affinity and selectivity for dopamine D3 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacophore Comparison and Development of Recently Discovered Long Chain Arylpiperazine and Sulfonamide Based 5-HT7 Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Structure-activity relationship studies on the 5-HT(1A) receptor affinity of 1-phenyl-4-[omega-(alpha- or beta-tetralinyl)alkyl]piperazines. 4 - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: 1-(2-Phenylpropyl)piperazine as a Designer Drug Metabolite
The following is an in-depth technical guide on 1-(2-Phenylpropyl)piperazine , structured for researchers and forensic toxicologists.
Classification: Forensic Toxicology / Designer Drug Metabolism / Analytical Chemistry Target Audience: Senior Researchers, Forensic Toxicologists, and Drug Development Scientists
Executive Summary
This compound (often abbreviated in laboratory contexts as 2-PPP or β-Me-PEA-P ) represents a critical structural isomer in the class of phenylpiperazine designer drugs . While less common as a primary psychoactive agent compared to its regioisomer 1-(1-phenylpropan-2-yl)piperazine (the direct piperazine analog of amphetamine), it appears in biological matrices as a metabolic byproduct, synthesis impurity, or isomeric marker.
The significance of this compound lies in its forensic ambiguity . Its mass spectral signature is nearly identical to that of active amphetamine-mimicking piperazines, creating a high risk of false-positive identification or misinterpretation of synthetic routes. This guide details the physicochemical properties, metabolic origins, and rigorous analytical protocols required to definitively identify and differentiate this metabolite.
Chemical Profile & Structural Isomerism
Understanding the precise topology of this compound is the foundation of accurate analysis. It belongs to the N-substituted piperazine family.
Structural Identity
-
IUPAC Name: this compound[1]
-
Molecular Formula:
-
Exact Mass: 204.1626 Da
-
Key Moiety: The piperazine ring is attached to the terminal carbon (C1) of a propyl chain, which bears a phenyl group at the beta-position (C2).
The Regioisomer Challenge
In forensic toxicology, distinguishing this compound from its isomers is paramount. The two primary isomers are:
| Feature | This compound (Target) | 1-(1-Phenylpropan-2-yl)piperazine (Active Drug) |
| Structure | Ph-CH(CH₃)-CH₂-N(Pip) | Ph-CH₂-CH(CH₃)-N(Pip) |
| Backbone | ||
| Origin | Impurity / Metabolite of | Primary Designer Drug (Amphetamine mimic) |
| Base Peak (GC-MS) | m/z 85 (Piperazine ring) | m/z 85 (Piperazine ring) |
| Key Fragment | m/z 119 (Phenylpropyl cation) | m/z 91 (Tropylium/Benzyl) |
Expert Insight: The presence of this compound often indicates the use of allylbenzene or
Metabolic Origins & Signaling Pathways
The formation of this compound in vivo is typically a result of N-dealkylation of larger designer drugs or direct metabolism of isomeric impurities.
Metabolic Pathway Diagram
The following Graphviz diagram illustrates the theoretical metabolic generation of this compound and its subsequent Phase I/II biotransformation.
Figure 1: Proposed metabolic pathway showing N-dealkylation of precursors to the target metabolite, followed by Phase I hydroxylation and Phase II glucuronidation.
Enzymatic Mechanisms
-
CYP2D6 Involvement: Similar to BZP and TFMPP, the hydroxylation of the phenyl ring is primarily catalyzed by Cytochrome P450 2D6 (CYP2D6) . This makes the metabolite's abundance highly dependent on the user's phenotype (extensive vs. poor metabolizers).
-
Phase II Conjugation: The hydroxylated metabolites undergo rapid glucuronidation, making the hydrolyzed urine fraction critical for detection.
Analytical Methodologies
This section details a self-validating protocol for the extraction and identification of this compound, focusing on differentiation from amphetamine-like isomers.
Sample Preparation Protocol (Urine/Plasma)
Principle: A Liquid-Liquid Extraction (LLE) under basic conditions ensures recovery of the basic piperazine moiety.
-
Hydrolysis (Critical Step):
-
Add 50
L of -glucuronidase (E. coli K12) to 1 mL urine. -
Incubate at 56°C for 45 minutes to cleave Phase II conjugates.
-
-
Alkalinization:
-
Adjust pH to >10 using 100
L of 10M KOH. Rational: Piperazines are dibasic; high pH ensures the uncharged state for extraction.
-
-
Extraction:
-
Add 3 mL of extraction solvent (Chlorobutane:Isopropanol 9:1).
-
Vortex for 5 minutes; Centrifuge at 3500 rpm for 10 minutes.
-
-
Derivatization (Optional but Recommended):
-
Evaporate organic layer. Reconstitute in ethyl acetate.
-
Add TFAA (Trifluoroacetic anhydride) . Rational: Derivatization improves GC peak shape and provides unique mass shifts (M+96) to distinguish isomers.
-
GC-MS Identification Strategy
Differentiation Rule: The fragmentation pattern is the primary differentiator.
| Fragment Ion (m/z) | This compound | 1-(1-Phenylpropan-2-yl)piperazine |
| Base Peak | 85 (Piperazine ring) | 85 (Piperazine ring) |
| Benzylic/Cation | 119 (Phenylpropyl cation | 91 (Tropylium |
| Molecular Ion ( | 204 | 204 |
Interpretation:
-
A strong signal at m/z 119 indicates the 2-phenylpropyl structure (cleavage alpha to the nitrogen, retaining the phenyl group on the propyl chain).
-
A strong signal at m/z 91 (with low 119) indicates the benzyl group typical of the amphetamine skeleton (1-phenylpropan-2-yl).
LC-MS/MS Transition Parameters
For high-sensitivity quantification, use Multiple Reaction Monitoring (MRM).
-
Ionization: ESI Positive Mode
-
Precursor Ion: 205.2
-
Quantifier Transition: 205.2
119.1 (Collision Energy: 25 eV) -
Qualifier Transition: 205.2
85.1 (Collision Energy: 35 eV)
Experimental Validation Workflow
The following diagram outlines the logical flow for confirming the presence of this specific regioisomer in a biological sample.
Figure 2: Decision tree for differentiating phenylpropyl-piperazine isomers using GC-MS fragmentation ratios.
Toxicological & Pharmacological Context
While this compound is often a metabolite, its pharmacological activity should not be ignored.
-
Receptor Binding: Like other phenylpiperazines, it likely exhibits affinity for 5-HT (Serotonin) receptors.[2] However, the steric bulk of the 2-phenylpropyl group (compared to a benzyl group in BZP) typically reduces potency at the 5-HT transporter (SERT), potentially shifting activity towards 5-HT1A agonism or
-adrenergic antagonism . -
Safety Profile: No specific
data exists. Toxicity is inferred from the class effects: potential for serotonin syndrome when co-ingested with MAOIs or SSRIs.
References
-
Staack, R. F., & Maurer, H. H. (2005).[3] Metabolism of designer drugs of abuse. Current Drug Metabolism, 6(3), 259-274. Link
-
Peters, F. T., et al. (2003).[4] Screening for and validated quantification of amphetamines and of amphetamine- and piperazine-derived designer drugs in human blood plasma by gas chromatography/mass spectrometry.[4] Journal of Mass Spectrometry, 38(6), 659-676. Link
-
Abdel-Hay, K. M., et al. (2014).[4] Regioisomeric bromodimethoxy benzyl piperazines related to the designer substance 4-bromo-2,5-dimethoxybenzylpiperazine: GC-MS and FTIR analysis. Forensic Science International, 237, 53-61. Link
-
Elliott, S. (2011). Current awareness of piperazine-derived designer drugs.[4][5] Bioanalysis, 3(22), 2523-2526. Link
-
Meyer, M. R., et al. (2010). Beta-keto amphetamines: studies on the metabolism of the designer drug mephedrone and toxicological detection of mephedrone, butylone, and methylone in urine using gas chromatography-mass spectrometry. Analytical and Bioanalytical Chemistry, 397(3), 1225-1233. Link
Sources
Chemical stability of 1-(2-Phenylpropyl)piperazine in solution
This technical guide details the chemical stability profile of 1-(2-Phenylpropyl)piperazine , a structural hybrid of the amphetamine skeleton and the piperazine pharmacophore.[1] This analysis is critical for researchers encountering this compound as a pharmaceutical intermediate, a specific impurity in propyl-chain functionalized APIs, or a novel psychoactive substance (NPS) analog.[1]
Executive Summary & Structural Analysis
This compound (1-2PP) presents a unique stability profile driven by two distinct chemical moieties: the piperazine ring and the branched 2-phenylpropyl side chain .[1] Unlike its linear isomer 1-(3-phenylpropyl)piperazine, 1-2PP contains a tertiary benzylic carbon , significantly altering its susceptibility to oxidative degradation.[1]
Structural Vulnerabilities
The molecule possesses three primary sites of chemical reactivity that dictate its stability in solution:
-
Secondary Amine (
): Highly nucleophilic; prone to N-oxidation, carbamylation (with ), and amidation.[1] -
Tertiary Amine (
): The attachment point of the side chain; susceptible to N-oxide formation and oxidative dealkylation.[1] -
Benzylic Tertiary Carbon (
): The carbon atom bearing the phenyl ring and the methyl group.[1] This is the "Achilles' heel" of the molecule.[1] The C-H bond here is weaker than in linear alkyl chains due to benzylic resonance stabilization of the resulting radical, making it a prime target for autoxidation.
Physicochemical Context[2][3]
-
Basicity: The piperazine nitrogens are basic (
, ).[1] In acidic solutions (pH < 4), the molecule exists as a di-cation, which is generally resistant to oxidation.[1] In neutral/basic solutions (pH > 7), the free base form is highly reactive.[1] -
Solubility: High aqueous solubility in acidic buffers; lipophilic in basic media, leading to potential "oiling out" and surface oxidation.[1]
Degradation Pathways & Mechanisms[1][4][5][6][7][8]
The degradation of this compound in solution follows three primary mechanistic pathways.
Oxidative Degradation (Radical Autoxidation)
Exposure to atmospheric oxygen or peroxide impurities triggers radical chain reactions.[1]
-
Mechanism: A radical initiator abstracts the benzylic hydrogen at the 2-position.[1] The resulting tertiary radical is stabilized by the phenyl ring.[1]
-
Product: Formation of a tertiary alcohol (1-(2-hydroxy-2-phenylpropyl)piperazine) or chain scission leading to acetophenone and piperazine .[1]
N-Oxidation[1]
-
Mechanism: Direct electrophilic attack by peroxides (e.g.,
) or peracids on the lone pair of the nitrogen atoms. -
Selectivity: The tertiary nitrogen (
) is sterically more hindered but electron-rich.[1] The secondary nitrogen ( ) is more accessible.[1] Both mono-N-oxides and di-N-oxides can form.[1] -
Product: this compound-1,4-di-N-oxide.[1]
Photolytic Degradation[1][9]
-
Mechanism: The phenyl ring absorbs UV radiation (
nm).[1] Excitation can lead to photo-oxidation of the amine or homolytic cleavage of the benzylic C-N bond.[1] -
Product: Radical species that recombine to form complex polymers or yellowing of the solution.[1]
Pathway Visualization
The following diagram illustrates the cascade of degradation events.
Caption: Primary degradation pathways including benzylic oxidation, N-oxidation, and oxidative dealkylation.[1]
Forced Degradation Protocol (Stress Testing)
To validate the stability profile, a forced degradation study must be conducted.[2][3][4][5] This protocol is designed to be self-validating : if the parent peak does not decrease by 5-20%, the stress conditions are increased until degradation is observed or the molecule is proven stable.[1]
Experimental Design Table
| Stress Type | Condition | Duration | Target Degradation | Mechanistic Insight |
| Acid Hydrolysis | 0.1 N HCl, 60°C | 24 - 48 Hours | 5-20% | Tests stability of the piperazine ring and salt formation.[1] |
| Base Hydrolysis | 0.1 N NaOH, 60°C | 24 - 48 Hours | 5-20% | Tests resistance to base-catalyzed elimination.[1] |
| Oxidation | 3% | 1 - 6 Hours | 10-30% | Critical: Simulates N-oxide formation and benzylic oxidation.[1] |
| Thermal | 60°C (Solution) | 7 Days | < 5% | Arrhenius kinetics; tests thermal bond cleavage.[1] |
| Photolytic | 1.2 million lux h | ~24 Hours | Variable | Tests UV sensitivity of the phenyl chromophore. |
Step-by-Step Methodology
-
Preparation: Dissolve this compound to a concentration of 1.0 mg/mL in an inert solvent (e.g., Methanol/Water 50:50).
-
Stressing: Aliquot 5 mL into amber (thermal) and clear (photo) volumetric flasks. Add the respective stress agents (HCl, NaOH,
).[1] -
Quenching: Crucial Step. [1]
-
Analysis: Inject onto HPLC-PDA/MS immediately after quenching.
Analytical Method for Stability Indication
A specific HPLC method is required to separate the polar degradation products (Piperazine, N-oxides) from the hydrophobic parent and the neutral cleavage products (Acetophenone).[1]
Chromatographic Conditions
-
Column: C18 (Octadecyl) end-capped column (e.g., Zorbax Eclipse Plus C18), 150 x 4.6 mm, 3.5 µm.[1]
-
Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).[1] Acidic pH ensures amine protonation and good peak shape.
-
Mobile Phase B: Acetonitrile (ACN).[1]
-
Gradient:
-
0 min: 5% B (Retain polar piperazine)
-
10 min: 90% B (Elute parent and acetophenone)
-
15 min: 90% B[1]
-
-
Flow Rate: 1.0 mL/min.[1]
-
Detection: UV at 210 nm (piperazine ring) and 254 nm (phenyl ring).[1] Mass Spec (ESI+) is recommended for identifying N-oxides (+16 Da).[1]
Analytical Workflow Diagram
Caption: Analytical workflow ensuring separation and identification of polar and non-polar degradants.
Handling & Storage Recommendations
Based on the chemical stability profile, the following handling protocols are mandatory to maintain integrity:
-
Storage: Store as the Dihydrochloride (2HCl) salt . The salt form protonates both nitrogens, significantly reducing electron density and preventing N-oxidation.[1] Store at -20°C.
-
Atmosphere: Flush containers with Argon or Nitrogen.[1] The free base rapidly absorbs
from air to form carbamates.[1] -
Solution Stability: Solutions in methanol or water are stable for 24 hours at 4°C if protected from light.[1] Avoid storing in basic buffers (pH > 8) for extended periods.[1]
References
-
Tarsa, M., et al. (2019).[1] The Stability Study of a Novel Phenylpiperazine Derivative. Isaac Scientific Publishing.[1] Link
-
Freeman, S. A., & Rochelle, G. T. (2012).[1][6] Thermal degradation of piperazine and its structural analogs. Energy Procedia. Link[1]
-
Vega, F., et al. (2014).[1] Degradation of amine-based solvents in CO2 capture process by chemical absorption. Greenhouse Gases: Science and Technology. Link
-
ICH Harmonised Tripartite Guideline. (2003). Stability Testing of New Drug Substances and Products Q1A(R2). International Council for Harmonisation.[1][2] Link
-
Cayman Chemical. (2023).[1] Phenylpiperazine (hydrochloride) Product Information & Stability. Link
Sources
- 1. files01.core.ac.uk [files01.core.ac.uk]
- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Forced degradation studies of biopharmaceuticals: Selection of stress conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
Technical Assessment: Regulatory & Pharmacological Status of 1-(2-Phenylpropyl)piperazine
This is an in-depth technical guide regarding the regulatory status, chemical identity, and pharmacological profile of 1-(2-Phenylpropyl)piperazine .
Executive Summary
Is this compound a controlled substance? Direct Scheduling: No. As of early 2026, this compound is not explicitly listed in the Controlled Substances Act (CSA) Schedules I through V in the United States.
Legal Risk (Federal Analogue Act): High. This compound is a positional isomer and structural homolog of 1-Benzylpiperazine (BZP) , a Schedule I substance. Under the Federal Analogue Act (21 U.S.C. § 813), it may be treated as a Schedule I substance if:
-
It is intended for human consumption.
-
It is chemically substantially similar to a controlled substance (BZP).[1]
-
It produces a stimulant or depressant effect substantially similar to a controlled substance.
Critical Distinction: Researchers must not confuse this compound with
Chemical Identity & Structural Logic[2]
To understand the regulatory liability, one must analyze the structural relationship between this compound and the controlled substance BZP.
Structural Comparison[2][3]
-
1-Benzylpiperazine (BZP): A piperazine ring attached to a benzyl group (phenylmethyl).
-
This compound: A piperazine ring attached to a 2-phenylpropyl group.[2] This is effectively BZP with an ethyl chain extension on the alpha carbon, or the piperazine analog of
-methylphenethylamine (BMPEA).
Visualization of Structural Relationships
The following diagram illustrates the chemical genealogy and the distinction from opioid analogs.
Figure 1: Structural relationship map highlighting the direct link to Schedule I BZP and the distinction from piperidine-based opioids.
Regulatory Landscape (United States)
Controlled Substances Act (CSA)
A search of the DEA "Orange Book" and the Federal Register confirms that This compound is not an assigned controlled substance. It does not have an assigned DEA Controlled Substance Code Number.
Federal Analogue Act Liability
The Federal Analogue Act applies a two-pronged test.[2] this compound likely satisfies both prongs relative to BZP:
| Test Prong | Analysis | Risk Level |
| I. Chemical Structure | The molecule is the 2-phenylpropyl homolog of BZP.[2] Courts have historically viewed homologous series (methyl, ethyl, propyl) as "substantially similar." | High |
| II.[2] Pharmacological Effect | As a lipophilic piperazine, it is predicted to act as a Monoamine Releaser (DA/NE), similar to BZP and Amphetamine. | High |
Self-Validating Compliance Protocol: If you are synthesizing or handling this compound:
-
Do NOT label or market it for human consumption.
-
Do NOT store it alongside consumables.
-
Maintain strict inventory logs typically reserved for Schedule I/II compounds to demonstrate "research use only" intent.
Pharmacological Mechanism
While specific binding data for this compound is sparse in public literature, its activity can be inferred from its Structure-Activity Relationship (SAR).
Mechanism of Action
The 2-phenylpropyl moiety is the carbon skeleton of
-
Dopamine Transporter (DAT): Reversal of transport, leading to efflux of dopamine (Stimulant effect).
-
Norepinephrine Transporter (NET): High affinity binding and efflux (Sympathomimetic effect).
-
5-HT2 Receptors: Unlike simple amphetamines, aryl-piperazines often possess agonist activity at 5-HT2A/2C receptors, potentially adding a hallucinogenic component, though this is more common with meta-substituted phenyl rings (e.g., TFMPP).
Toxicology
-
Metabolic Pathway: Likely undergoes N-dealkylation to piperazine and phenylacetone derivatives, or ring hydroxylation.
-
Toxicity: High risk of sympathomimetic toxicity (tachycardia, hypertension) due to NE release.
Forensic Analysis & Detection
Differentiation from BZP is critical for legal defense and forensic accuracy.
Mass Spectrometry (GC-MS) Protocol
Method: Electron Ionization (EI) at 70 eV.
-
BZP Fragmentation:
-
Base Peak: m/z 91 (Tropylium ion/Benzyl cation).
-
Secondary: m/z 134 (M - C2H4N).
-
-
This compound Fragmentation:
-
Base Peak: m/z 119 (2-phenylpropyl cation).
-
Molecular Ion: M+ depends on exact formula (C13H20N2 = 204 Da).
-
Differentiation: The shift of the base peak from 91 (BZP) to 119 is the definitive diagnostic marker.
-
Protocol Step-by-Step:
-
Extraction: Basic extraction (pH 12) into Dichloromethane.
-
Derivatization: Use TFAA (Trifluoroacetic anhydride) to derivatize the secondary amine on the piperazine ring.
-
Rationale: Improves peak shape and volatility.
-
-
Separation: DB-5MS column.
-
Identification: Monitor for m/z 119 vs m/z 91.
References
-
United States Drug Enforcement Administration. (2024).[2][3] List of Controlled Substances (The Orange Book). Diversion Control Division. [Link]
-
United States Congress. (1986). The Federal Analogue Act, 21 U.S.C. § 813. U.S. Government Publishing Office. [Link]
-
Baumann, M. H., et al. (2005). N-Substituted Piperazines Abused by Humans Mimic the Molecular Mechanism of 3,4-Methylenedioxymethamphetamine (MDMA).[1] Neuropsychopharmacology.[2] [Link]
-
Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2005). Monograph: Benzylpiperazine (BZP).[1][Link]
Sources
Navigating the Unknown: A Technical Guide to the Toxicity and Safe Handling of 1-(2-Phenylpropyl)piperazine and Related Compounds
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended for informational purposes for qualified research and development professionals. 1-(2-Phenylpropyl)piperazine is a compound with limited publicly available safety and toxicity data. The information herein is largely extrapolated from data on structurally related phenylpiperazine and piperazine compounds. All handling and experimental procedures should be conducted with extreme caution, adhering to rigorous safety protocols established for novel chemical entities with potential high toxicity. A thorough risk assessment should be performed before any use.
Introduction: The Phenylpiperazine Landscape
Phenylpiperazine derivatives represent a significant class of compounds in medicinal chemistry and pharmacology, forming the core scaffold of numerous drugs targeting the central nervous system. Their diverse biological activities stem from their ability to interact with various neurotransmitter receptors and transporters. This compound, while not extensively characterized in public literature, belongs to this family and is structurally analogous to compounds with known psychoactive and toxicological properties. This guide aims to provide a comprehensive overview of the potential hazards associated with this compound by examining the toxicology and safety data of its parent compound, piperazine, and closely related phenylpiperazine analogues.
The structural similarity to monoamine releasing agents like 1-phenylpiperazine suggests that this compound may exhibit stimulant properties. It is imperative for researchers to approach this and related novel compounds with a presumptive high degree of hazard until empirical data can definitively establish a safety profile.
Postulated Toxicological Profile
Due to the absence of specific toxicological studies on this compound, this section outlines a postulated profile based on data from structurally similar compounds. The primary hazards are anticipated to be acute oral and dermal toxicity, as well as severe skin and eye irritation or corrosion.
Table 1: Postulated GHS Hazard Classification for this compound
| Hazard Class | Hazard Category | Postulated Hazard Statement | Basis for Postulation (Structurally Similar Compound) |
| Acute Toxicity, Oral | Category 3 | H301: Toxic if swallowed | 1-Phenylpiperazine[1][2][3] |
| Acute Toxicity, Dermal | Category 1 or 2 | H310: Fatal in contact with skin | 1-Phenylpiperazine[2][3] |
| Skin Corrosion/Irritation | Category 1B | H314: Causes severe skin burns and eye damage | 1-Phenylpiperazine, Piperazine[1][2][3] |
| Serious Eye Damage/Eye Irritation | Category 1 | H318: Causes serious eye damage | 1-Phenylpiperazine, Piperazine[1][4] |
| Respiratory Sensitization | - | May cause allergy or asthma symptoms or breathing difficulties if inhaled | Piperazine[5] |
| Skin Sensitization | - | May cause an allergic skin reaction | Piperazine[5] |
Quantitative Toxicity Data (from Analogues)
| Compound | Test | Route | Species | Value | Reference |
| Piperazine | LD50 | Oral | Rat | 2600 mg/kg bw | [6] |
| 1-Phenylpiperazine | LD50 | Oral | Rat | 210 mg/kg | [7] |
The significant difference in acute oral toxicity between piperazine and 1-phenylpiperazine underscores the critical influence of the phenyl substitution on the molecule's toxic potential. It is reasonable to hypothesize that this compound would exhibit a toxicity profile more aligned with 1-phenylpiperazine.
Inferred Pharmacological and Toxicological Mechanisms
The toxicity of phenylpiperazine derivatives is often linked to their effects on the central nervous system.[8][9] These compounds can act as monoamine releasing agents or receptor agonists/antagonists, leading to excessive sympathomimetic and serotonergic effects.[7][8]
Potential Toxic Effects:
-
Sympathomimetic: Palpitations, agitation, anxiety, confusion, tremor, headache, and insomnia.[8]
-
Serotonergic: Features of serotonin syndrome may be present.[8]
-
Severe Complications: Seizures, hyperthermia, renal failure, and disseminated intravascular coagulation have been reported with recreational use of some piperazine derivatives.[8]
-
Neurotoxicity: Piperazine itself has been associated with neurotoxicity, potentially through antagonism of GABA receptors.[10]
Comprehensive Safety and Handling Protocols
Given the postulated high toxicity, stringent safety measures are mandatory when handling this compound.
Personal Protective Equipment (PPE)
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile, neoprene).[1][5]
-
Eye/Face Protection: Use chemical safety goggles and a face shield.[1][5]
-
Skin and Body Protection: A lab coat, long pants, and closed-toe shoes are required. For larger quantities or when there is a risk of splashing, a chemical-resistant apron or suit should be worn.[11]
-
Respiratory Protection: All handling of powders or solutions should be conducted in a certified chemical fume hood.[4] If there is a risk of inhalation outside of a fume hood, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[5]
Engineering Controls
-
All work with this compound must be performed in a well-ventilated laboratory, with all transfers and manipulations of the substance occurring within a chemical fume hood.[4]
-
An eyewash station and safety shower must be readily accessible in the immediate work area.[11]
First Aid Measures
-
If Swallowed: Immediately call a POISON CENTER or doctor. Do NOT induce vomiting.[1]
-
In Case of Skin Contact: Immediately take off all contaminated clothing. Rinse skin with plenty of water for at least 15 minutes. Seek immediate medical attention.[1][5]
-
In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor.[1][5]
-
If Inhaled: Move person into fresh air. If not breathing, give artificial respiration. Consult a physician.[1]
Storage and Disposal
-
Storage: Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[4] The container should be tightly sealed.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations. This compound should be treated as hazardous waste.
Risk Assessment Workflow for Novel Phenylpiperazines
The following diagram illustrates a logical workflow for assessing the risks of a novel phenylpiperazine derivative like this compound.
Caption: A tiered approach to risk assessment for novel chemical entities.
Key Experimental Protocols for Toxicological Evaluation
The following are outlines of standard protocols that would be necessary to empirically determine the toxicological profile of this compound.
Acute Oral Toxicity - Up-and-Down Procedure (UDP) (OECD Guideline 425)
-
Objective: To determine the acute oral toxicity (LD50) of the compound.
-
Principle: A stepwise procedure with a single animal per step. The dose for each subsequent animal is adjusted up or down depending on the outcome for the previous animal.
-
Procedure:
-
Select a starting dose based on in silico predictions and data from analogues.
-
Administer the dose to a single fasted animal (typically a rat) via oral gavage.
-
Observe the animal for signs of toxicity for at least 14 days.
-
If the animal survives, the next animal receives a higher dose. If the animal dies, the next animal receives a lower dose.
-
Continue until the stopping criteria are met (e.g., a number of reversals in outcome).
-
Calculate the LD50 using the maximum likelihood method.
-
Acute Dermal Toxicity (OECD Guideline 402)
-
Objective: To determine the acute toxicity of the compound when applied to the skin.
-
Procedure:
-
Apply the test substance uniformly over a shaved area of the skin of several animals (typically rats, rabbits, or guinea pigs).
-
The substance is held in contact with the skin with a porous gauze dressing for 24 hours.
-
Observe the animals for signs of toxicity and mortality over 14 days.
-
The LD50 is determined based on the observed mortalities at different dose levels.
-
In Vitro Skin Corrosion: Reconstructed Human Epidermis (RHE) Test Method (OECD Guideline 431)
-
Objective: To determine the skin corrosive potential of a chemical.
-
Principle: This in vitro test uses a reconstructed human epidermis model. Cell viability is measured after exposure to the test chemical.
-
Procedure:
-
Apply the test chemical to the surface of the RHE tissue.
-
Incubate for a defined period.
-
Assess cell viability using a quantitative assay (e.g., MTT assay).
-
Classify the chemical as corrosive or non-corrosive based on the reduction in cell viability compared to negative controls.
-
Conclusion
References
- Investigation of the First Deaths in the United Kingdom Involving the Detection and Quantitation of the Piperazines BZP and 3-TFMPP.
- 1-PHENYL PIPERAZINE CAS NO 92-54-6 MATERIAL SAFETY D
-
1-(2-Diphenyl)piperazine. Wikipedia. [Link]
-
Some pharmacological properties of piperazine. PubMed. [Link]
-
Phenylpiperazine. Wikipedia. [Link]
-
Opinion on the results of the RA of Piperazine (HH), CSTEE plenary. European Commission. [Link]
-
1-Phenylpiperazine. PubChem. [Link]
-
Piperazine: Human health tier II assessment. NICNAS. [Link]
-
Current Awareness of Piperazines: Pharmacology and Toxicology. PubMed. [Link]
-
Further exploration of 1-[2-[Bis-(4-fluorophenyl)methoxy]ethyl]piperazine (GBR 12909): role of N-aromatic, N-heteroaromatic, and 3-oxygenated N-phenylpropyl substituents on affinity for the dopamine and serotonin transporter. PubMed. [Link]
-
1-PHENYLPIPERAZINE FOR SYNTHESIS MSDS. Loba Chemie. [Link]
Sources
- 1. atsdr.cdc.gov [atsdr.cdc.gov]
- 2. 1-(3-Phenylpropyl)piperazine | C13H20N2 | CID 796534 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Synthesis and characterization of two piperazine containing macrocycles and their transition metal complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 1-(2-PHENYLETHYL)PIPERAZINE synthesis - chemicalbook [chemicalbook.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 7. ec.europa.eu [ec.europa.eu]
- 8. RELEVANCE TO PUBLIC HEALTH - Toxicological Profile for 1,2-Diphenylhydrazine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Phenylpiperazine - Wikipedia [en.wikipedia.org]
- 10. cdnservices.industrialchemicals.gov.au [cdnservices.industrialchemicals.gov.au]
- 11. researchgate.net [researchgate.net]
Methodological & Application
Preparation of 1-(2-Phenylpropyl)piperazine hydrochloride salt
Technical Application Note: Scalable Synthesis and Purification of 1-(2-Phenylpropyl)piperazine Hydrochloride
2HClExecutive Summary
This application note details the optimized protocol for the preparation of This compound dihydrochloride (CAS: N/A for specific salt; Free base generic class). This compound serves as a critical pharmacophore in the synthesis of CNS-active agents, antihistamines, and acaricides.
The guide prioritizes the direct nucleophilic substitution route using 1-bromo-2-phenylpropane and excess piperazine. This method is selected for its scalability and cost-effectiveness compared to reductive amination. We employ a kinetic control strategy (excess diamine) to minimize the formation of the unwanted bis-alkylated byproduct,
Retrosynthetic Analysis & Strategy
The target molecule consists of a piperazine ring
-
Disconnection: C–N bond between the piperazine nitrogen and the terminal methylene of the propyl chain.
-
Synthons: Piperazine (nucleophile) and 1-bromo-2-phenylpropane (electrophile).
-
Key Challenge: Preventing poly-alkylation. Piperazine has two equivalent nucleophilic sites. Once mono-alkylated, the product is often more nucleophilic than the starting material due to the inductive effect of the alkyl group, leading to bis-alkylation.
-
Solution: Use a large molar excess (3.0 – 5.0 equivalents) of piperazine to statistically favor mono-alkylation.
Reaction Scheme
Safety & Handling (MSDS Highlights)
-
Piperazine: Corrosive solid. Causes severe skin burns and eye damage. Respiratory sensitizer. Handle in a fume hood.
-
1-Bromo-2-phenylpropane: Lachrymator. Irritant.
-
Hydrogen Chloride (gas/ether): Corrosive, toxic by inhalation.
-
PPE: Nitrile gloves, lab coat, safety goggles, and face shield during workup.
Experimental Protocol
Materials
| Reagent | MW ( g/mol ) | Equiv.[1][2][3][4][5][6][7][8][9] | Quantity |
| Piperazine (anhydrous) | 86.14 | 4.0 | 34.4 g |
| 1-Bromo-2-phenylpropane | 199.09 | 1.0 | 19.9 g |
| Ethanol (95%) | Solvent | - | 100 mL |
| Water | Co-solvent | - | 20 mL |
| HCl (conc. or gas) | Reagent | Excess | - |
Step 1: Mono-Alkylation Reaction
-
Setup: Equip a 500 mL 3-neck round-bottom flask with a magnetic stir bar, reflux condenser, and internal temperature probe.
-
Dissolution: Charge the flask with Piperazine (34.4 g, 400 mmol) , Ethanol (100 mL) , and Water (20 mL) . Stir until the piperazine is fully dissolved.
-
Note: The addition of water aids solubility and stabilizes the transition state, though it slows the reaction slightly compared to pure acetonitrile.
-
-
Addition: Add 1-Bromo-2-phenylpropane (19.9 g, 100 mmol) dropwise over 30 minutes at room temperature.
-
Causality: Slow addition prevents localized high concentrations of the electrophile, reducing the risk of bis-alkylation.
-
-
Reflux: Heat the mixture to reflux (
) for 18–24 hours . Monitor by TLC (System: DCM/MeOH/NH OH 90:9:1) or HPLC.[10]-
Endpoint: Disappearance of the bromide starting material.
-
Step 2: Workup and Base Isolation
-
Concentration: Cool the reaction mixture and remove the ethanol under reduced pressure (Rotavap) to obtain a semi-solid residue.
-
Dilution: Resuspend the residue in Water (100 mL) .
-
Filtration (Recovery): If unreacted piperazine precipitates, filter it off. If not, proceed to extraction.
-
Extraction: Extract the aqueous phase with Dichloromethane (DCM, 3
50 mL) .-
Phase Logic: The free base product and bis-impurity move to the organic layer. Excess piperazine stays largely in the aqueous phase due to its high polarity and water solubility.
-
-
Washing: Wash the combined organic layers with Brine (50 mL) , dry over anhydrous Na
SO , and filter. -
Evaporation: Concentrate the DCM to yield the crude yellow oil.
Step 3: Purification (Acid-Base Swing)
This step is critical to remove non-basic impurities and trace bis-alkylated byproducts.
-
Acidification: Dissolve the crude oil in Ethyl Acetate (50 mL) . Add 1M HCl (aq) until pH < 2.
-
Separation: Separate the layers. The product moves to the aqueous phase (as the HCl salt). Discard the organic layer (contains non-basic impurities).
-
Basification: Cool the aqueous layer to
and basify with 50% NaOH or solid K CO to pH > 12. -
Re-extraction: Extract the liberated free base into DCM (3
50 mL) . -
Drying: Dry over Na
SO and concentrate to obtain the purified This compound free base (clear to pale yellow oil).
Step 4: Salt Formation (Dihydrochloride)
-
Solvation: Dissolve the purified free base (approx. 15 g) in Isopropanol (IPA, 50 mL) .
-
Salt Precipitation: Slowly add conc. HCl (37%, ~15 mL) or HCl in Dioxane (4M) with vigorous stirring at
.-
Observation: A white precipitate should form immediately.
-
-
Crystallization: Allow the slurry to stir for 1 hour at
. -
Isolation: Filter the white solid under vacuum. Wash the filter cake with cold Acetone (2
20 mL) to remove yellow color/impurities. -
Drying: Dry the solid in a vacuum oven at
for 6 hours.
Visualization of Workflows
Figure 1: Synthetic Pathway & Mechanism
Caption: SN2 reaction pathway favoring mono-alkylation via stoichiometry control.
Figure 2: Purification Workflow
Caption: Acid-Base "Swing" purification strategy to isolate high-purity amine.
Analytical Validation
| Test | Method | Expected Result |
| Appearance | Visual | White crystalline solid (HCl salt). |
| Melting Point | Capillary | Expected range: |
| DMSO- | ||
| HPLC Purity | C18 Column, ACN/H |
Troubleshooting & Optimization
-
Issue: High Bis-alkylation.
-
Cause: Piperazine concentration too low relative to alkyl halide.
-
Fix: Increase Piperazine equivalents to 5.0 or 6.0. The excess is easily recovered from the aqueous layer in Step 2.
-
-
Issue: Oily Salt.
-
Cause: Residual solvent or water.[1]
-
Fix: Triturate the oil with diethyl ether or acetone to induce crystallization. Ensure the free base is dry before adding HCl.
-
References
-
Direct Alkylation of Piperazine
-
Synthesis of 1-(2-Phenyl-propyl)piperazine. PrepChem. Retrieved from [Link]
-
-
General Mono-alkylation Methodologies
-
Chao, S., et al. "Synthesis and acaricidal activity of phenylpiperazine derivatives." Journal of Pesticide Science, 2021. [Link]
-
- Piperazine Salt Properties
Sources
- 1. 1-(2-PHENYLETHYL)PIPERAZINE synthesis - chemicalbook [chemicalbook.com]
- 2. prepchem.com [prepchem.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. stoltz2.caltech.edu [stoltz2.caltech.edu]
- 6. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Piperazine synthesis [organic-chemistry.org]
- 8. youtube.com [youtube.com]
- 9. Synthesis and acaricidal activity of phenylpiperazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. reddit.com [reddit.com]
- 11. CN103980229B - A kind of preparation method of N-phenylpiperazine - Google Patents [patents.google.com]
- 12. CN103980229A - Preparation method of N-phenyl piperazine - Google Patents [patents.google.com]
Using 1-(2-Phenylpropyl)piperazine as a chemical intermediate
Application Note: Strategic Utilization of 1-(2-Phenylpropyl)piperazine in Medicinal Chemistry
Executive Summary
This compound is a specialized N-substituted piperazine scaffold characterized by a bulky, lipophilic 2-phenylpropyl group at the N1 position. Unlike the more common 1-phenylpiperazine or 1-benzylpiperazine, the 2-phenylpropyl moiety introduces a
This Application Note provides a technical guide for researchers utilizing this intermediate to synthesize libraries of CNS-active agents (e.g., monoamine transporter modulators). We focus on the chemoselective functionalization of the distal N4-nitrogen and provide a validated protocol for handling the resulting oily free bases—a common pain point in piperazine chemistry.
Chemical Profile & Mechanistic Insight
The Scaffold Advantage
The piperazine ring is a "privileged structure" in drug discovery, serving as a linker that enforces a specific spatial orientation between pharmacophores.
-
Lipophilic Anchor: The 2-phenylpropyl group acts as a "lipophilic anchor," enhancing blood-brain barrier (BBB) permeability.
-
Steric Influence: The methyl group at the 2-position of the propyl chain creates local steric bulk. This restricts conformational freedom near the N1 nitrogen, potentially improving selectivity for specific receptor pockets (e.g., 5-HT receptors) compared to linear propyl chains.
-
Reactive Center: The N4 secondary amine is nucleophilic and unhindered, making it an ideal handle for rapid diversification via acylation, sulfonation, or reductive amination.
Table 1: Physicochemical Profile
| Property | Value (Approx.) | Implication for Protocol |
| Molecular Weight | 204.31 g/mol | Calculation basis for stoichiometry. |
| Appearance | Colorless to pale yellow oil | Requires specific handling (see Section 4). |
| pKa (N4) | ~9.8 | Highly basic; requires buffering in aqueous workups. |
| pKa (N1) | ~5.4 | Less basic due to steric/inductive effects. |
| Solubility | DCM, MeOH, DMSO | Compatible with standard organic synthesis. |
Application Workflow: Library Synthesis
The following workflow describes the conversion of this compound into a library of amides. This protocol addresses the challenge of purifying oily tertiary amines without column chromatography.
Protocol A: Chemoselective N4-Acylation
Objective: Synthesize a library of amide derivatives (R-CO-N-Piperazine-R') with >95% purity.
Reagents:
-
Substrate: this compound (1.0 equiv)
-
Acylating Agent: Acid Chlorides (1.1 equiv) OR Carboxylic Acids with HATU (1.1 equiv)
-
Base:
-Diisopropylethylamine (DIPEA) (1.5 equiv) -
Solvent: Anhydrous Dichloromethane (DCM)
Step-by-Step Methodology:
-
Preparation: Dissolve this compound (1.0 mmol) in anhydrous DCM (5 mL) in a reaction vial.
-
Activation:
-
Route A (Acid Chlorides): Cool to 0°C. Add DIPEA. Dropwise add the acid chloride.
-
Route B (Carboxylic Acids): Pre-activate the acid (1.1 mmol) with HATU (1.1 mmol) and DIPEA (1.5 mmol) in DMF/DCM (1:1) for 15 mins, then add the piperazine solution.
-
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours.
-
Checkpoint: Monitor by TLC (10% MeOH in DCM). The secondary amine spot (low Rf, stains with Ninhydrin) should disappear.
-
-
Quench: Add saturated NaHCO
(2 mL) and stir vigorously for 10 minutes.
Purification & Isolation Strategy
A major bottleneck in piperazine chemistry is that the products are often viscous oils that streak on silica gel. We utilize a Self-Validating Salt Formation technique to isolate the product as a solid.
Protocol B: The "Copper Wash" & Salt Crystallization
Theory: Unreacted piperazine starting material can be difficult to separate from the product.[1] Aqueous Copper(II) Sulfate complexes avidly with unreacted secondary amines (turning the aqueous layer purple/blue) but does not complex with the amide product.
Steps:
-
Copper Scavenging (Crucial Step):
-
Wash the organic reaction mixture (DCM layer) with 10% aqueous CuSO
(3 x 5 mL). -
Visual Validation: If the aqueous layer turns deep blue/purple, unreacted amine is being removed. Continue washing until the aqueous layer remains pale blue.
-
-
Standard Wash: Wash with water (1x) and Brine (1x). Dry over MgSO
and filter. -
Salt Formation (Solidification):
-
Evaporate the DCM to obtain the crude oil.
-
Redissolve the oil in a minimal amount of Diethyl Ether or Ethyl Acetate.
-
Add 2.0 M HCl in Ether (1.1 equiv) dropwise with stirring.
-
Observation: A white precipitate (the HCl salt) should form immediately.
-
-
Isolation: Filter the solid, wash with cold ether, and dry under vacuum.
Visualization of Workflow
The following diagram illustrates the logic flow from starting material to isolated salt, highlighting the critical purification checkpoints.
Figure 1: Reaction and purification workflow emphasizing the Copper Sulfate scavenging step for removal of unreacted secondary amines.
Analytical Validation
To ensure the integrity of the synthesized intermediate, use the following HPLC method.
Table 2: HPLC Method Parameters
| Parameter | Condition |
| Column | C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm) |
| Mobile Phase A | Water + 0.1% Trifluoroacetic Acid (TFA) |
| Mobile Phase B | Acetonitrile + 0.1% TFA |
| Gradient | 5% B to 95% B over 10 minutes |
| Detection | UV @ 210 nm (Amide bond) and 254 nm (Phenyl ring) |
| Expected Retention | Starting amine elutes early (polar); Amide product elutes later (lipophilic). |
References
-
Chao, S. et al. (2020). "Synthesis of Piperazines by C-H Functionalization." Encyclopedia. Available at: [Link]
-
Biotage Application Note. (2023). "How do I purify ionizable organic amine compounds using flash column chromatography?" Biotage Blog. Available at: [Link]
-
University of Rochester. (n.d.). "Workup: Removing Amines via Copper Complexation." Department of Chemistry Protocols. Available at: [Link]
-
Kant, R. & Maji, S. (2021).[2] "Recent advances in the synthesis of piperazine based ligands and metal complexes."[2][3] Dalton Transactions.[2] Available at: [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(2-Phenylpropyl)piperazine
Welcome to the technical support center for the synthesis of 1-(2-Phenylpropyl)piperazine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic protocols. As Senior Application Scientists, we provide not just procedures, but the underlying chemical principles to empower you to make informed decisions in your laboratory work.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
There are two main, reliable methods for the synthesis of this compound:
-
Reductive Amination: This is often the preferred method for achieving high mono-alkylation selectivity. It involves the reaction of piperazine with phenylacetone (also known as 1-phenyl-2-propanone or P2P) in the presence of a reducing agent.
-
Direct Alkylation: This method involves the nucleophilic substitution of a suitable 2-phenylpropyl halide (e.g., 2-bromophenylpropane or 2-chlorophenylpropane) with piperazine. While straightforward, it can be more challenging to control the selectivity.
Q2: My yield is consistently low. What are the most likely causes?
Low yields can stem from several factors, the most common being:
-
Suboptimal Reaction Conditions: Incorrect temperature, solvent, or reaction time can significantly impact the outcome.
-
Poor Quality Reagents: Degradation of starting materials, especially the reducing agent in reductive amination or the alkyl halide, is a frequent issue.
-
Inefficient Purification: Difficulty in separating the desired product from starting materials and byproducts is a major contributor to yield loss.
-
Side Reactions: The formation of undesired byproducts, such as di-substituted piperazine, can consume your starting materials.
Q3: I am seeing a significant amount of di-substituted byproduct. How can I improve mono-selectivity?
The formation of 1,4-bis(2-phenylpropyl)piperazine is a common problem, especially in direct alkylation. To favor mono-substitution:
-
Use a Large Excess of Piperazine: By using a significant molar excess of piperazine (e.g., 4-10 equivalents) relative to the alkylating agent, the statistical probability of the alkylating agent reacting with an already substituted piperazine is greatly reduced.
-
Consider a Protecting Group Strategy: While adding steps, protecting one of the piperazine nitrogens with a group like tert-butyloxycarbonyl (Boc) ensures mono-alkylation. The protecting group can then be removed in a subsequent step.
-
Opt for Reductive Amination: This method is inherently more selective for mono-alkylation, especially when the stoichiometry is carefully controlled.
Troubleshooting Guide: Reductive Amination Route
This route is often favored for its selectivity. However, several factors can lead to suboptimal results.
Common Issues and Solutions
Problem 1: The reaction is sluggish or does not go to completion.
-
Cause A: Inactive Reducing Agent. Sodium triacetoxyborohydride (STAB) and sodium cyanoborohydride are sensitive to moisture.
-
Solution: Use a freshly opened bottle of the reducing agent or dry it under vacuum before use. Ensure your reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).
-
-
Cause B: Inappropriate Solvent. The choice of solvent is critical for the stability of the reducing agent and the solubility of the reactants.[1]
-
Cause C: Incorrect pH. The formation of the iminium ion intermediate is pH-dependent.
-
Solution: The addition of a small amount of acetic acid can catalyze imine formation. However, too much acid can quench the reducing agent. Aim for a mildly acidic pH.
-
Problem 2: The formation of alcohol byproduct from the reduction of phenylacetone.
-
Cause: The reducing agent is reducing the ketone starting material before it can form the iminium ion with piperazine.
-
Solution: Add the reducing agent portion-wise to the mixture of piperazine and phenylacetone. This allows for the formation of the iminium ion in situ before a high concentration of the reducing agent is present.
-
Experimental Protocol: Reductive Amination
This protocol is a starting point and may require optimization for your specific laboratory conditions.
Materials:
-
Piperazine
-
Phenylacetone (1-phenyl-2-propanone)
-
Sodium triacetoxyborohydride (STAB)
-
Dichloromethane (DCM), anhydrous
-
Acetic acid, glacial
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
To a round-bottom flask under an inert atmosphere, add piperazine (4 equivalents) and anhydrous DCM.
-
Add phenylacetone (1 equivalent) to the stirred solution.
-
Add glacial acetic acid (1.1 equivalents) and stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the iminium ion.
-
Cool the reaction mixture in an ice bath.
-
Slowly add sodium triacetoxyborohydride (1.5 equivalents) in portions over 30 minutes, keeping the temperature below 10 °C.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by carefully adding saturated aqueous sodium bicarbonate solution until gas evolution ceases.
-
Separate the organic layer, and extract the aqueous layer with DCM (3 x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Troubleshooting Workflow: Reductive Amination
Caption: Troubleshooting workflow for low yield in reductive amination.
Troubleshooting Guide: Direct Alkylation Route
While potentially less selective, direct alkylation can be effective with careful control of reaction parameters.
Common Issues and Solutions
Problem 1: Significant formation of 1,4-bis(2-phenylpropyl)piperazine.
-
Cause: The mono-substituted product is competing with unreacted piperazine for the alkylating agent.
-
Solution: Use a large excess of piperazine (at least 4-10 equivalents).[4] This statistically favors the reaction of the alkylating agent with the more abundant unsubstituted piperazine. The unreacted piperazine can be removed during the work-up.
-
Problem 2: The reaction is very slow or incomplete.
-
Cause A: Poor Leaving Group. The nature of the halide on the 2-phenylpropyl electrophile is important.
-
Solution: The reactivity order is I > Br > Cl. If using 2-chlorophenylpropane, consider converting it to the bromide or iodide via a Finkelstein reaction to increase reactivity.
-
-
Cause B: Insufficient Temperature. Nucleophilic substitution reactions often require thermal energy to proceed at a reasonable rate.
-
Solution: Heating the reaction mixture is typically necessary. Refluxing in a suitable solvent like ethanol or acetonitrile is common.[5]
-
-
Cause C: Steric Hindrance. The secondary carbon of the 2-phenylpropyl group is sterically more hindered than a primary carbon.
-
Solution: Ensure adequate reaction time and temperature. The use of a polar aprotic solvent like DMF or DMSO can sometimes accelerate S_N2 reactions.
-
Experimental Protocol: Direct Alkylation
Materials:
-
Piperazine
-
2-bromophenylpropane (β-bromoisopropylbenzene)
-
Ethanol
-
Water
-
Methylene chloride (DCM) or other suitable extraction solvent
-
Sodium hydroxide solution
Procedure:
-
In a round-bottom flask, dissolve a large excess of piperazine (e.g., 5 equivalents) in a mixture of ethanol and water.[5]
-
Add 2-bromophenylpropane (1 equivalent) to the solution.
-
Heat the reaction mixture to reflux and maintain for 24 hours.[5]
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Make the solution basic with a sodium hydroxide solution.
-
Extract the aqueous phase with methylene chloride (3 x volume).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography.
Stoichiometry Comparison for Mono-alkylation
| Molar Ratio (Piperazine:Alkyl Halide) | Expected Outcome |
| 1:1 | Significant mixture of mono- and di-substituted products, plus unreacted starting material. |
| 2:1 | Improved mono-substitution, but di-substitution is still likely significant. |
| 5:1 | Good yield of mono-substituted product favored. |
| 10:1 | High selectivity for the mono-substituted product. |
Reaction Mechanism: Direct Alkylation
Caption: SN2 mechanism for direct alkylation of piperazine.
Purification and Characterization
Challenge: Separating this compound from excess piperazine.
-
Solution 1: Acid-Base Extraction. Piperazine is highly water-soluble, especially in its protonated form. After the reaction, carefully acidify the aqueous layer to protonate the excess piperazine, which will remain in the aqueous phase, while the desired product can be extracted into an organic solvent.
-
Solution 2: Distillation. If the product is thermally stable, vacuum distillation can be an effective method for purification, as piperazine and the desired product have different boiling points.
-
Solution 3: Column Chromatography. This is a standard method for purification. A gradient elution from a non-polar solvent (e.g., hexane) to a more polar solvent system (e.g., ethyl acetate/hexane with a small amount of triethylamine to prevent streaking) is typically effective.
Characterization:
-
NMR (¹H and ¹³C): Provides definitive structural information.
-
Mass Spectrometry (MS): Confirms the molecular weight of the product.
-
Infrared (IR) Spectroscopy: Shows characteristic peaks for the functional groups present.
By understanding the underlying principles of these synthetic routes and anticipating potential challenges, you can significantly improve the yield and purity of your this compound synthesis.
References
-
PrepChem. Synthesis of 1-(2-Phenyl-propyl)piperazine. Available from: [Link]
-
Gueret, R., Pelinski, L., Bousquet, T., Sauthier, M., Ferey, V., & Bigot, A. (2020). A visible-light-promoted decarboxylative annulation protocol between a glycine-based diamine and various aldehydes provides 2-aryl, 2-heteroaryl, as well as 2-alkyl piperazines under mild conditions. Organic Letters, 22(13), 5157-5162. Available from: [Link]
-
MDPI. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Available from: [Link]
-
Kralj, A., & Kosmrlj, J. (2018). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules, 23(11), 2973. Available from: [Link]
- Google Patents. CN103980229A - Preparation method of N-phenyl piperazine.
-
ResearchGate. (PDF) SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF 1-(2-METHOXYPHENYL)-(3-(2- PHTHALAMIDO)-PROPYL) PIPERAZINE AND 1-(2-METHOXYPHENYL)-(3-(2-PHTHALAMIDO)- BUTYL) PIPERAZINE. Available from: [Link]
-
MDPI. Synthesis of Piperazines by C-H Functionalization. Available from: [Link]
-
Arkivoc. Synthesis of the piperazine subunit of Indinavir. Available from: [Link]
- Google Patents. Synthesis of 1-[2-(2,4-dimethyl-phenylsulfanyl)-phenyl]piperazine.
-
YouTube. Synthesis of Adderall by Reductive Amination of P2P (1-phenyl-2-propanone) with NaBH3CN. Available from: [Link]
-
Almaghrabi, M. (2021). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Auburn University. Available from: [Link]
-
MDPI. A Facile Synthesis of Novel Herbicidal 1-Phenyl-piperazine-2,6-diones. Available from: [Link]
-
PubMed Central. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Available from: [Link]
-
MDPI. Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Available from: [Link]
-
PubMed. Synthesis and acaricidal activity of phenylpiperazine derivatives. Available from: [Link]
-
UNODC. Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Available from: [Link]
-
Reddit. Reductive amination of piperazine. Available from: [Link]
-
ACS Publications. Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. Available from: [Link]
-
ResearchGate. What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide? Available from: [Link]
Sources
Technical Support Center: Solubility Optimization for 1-(2-Phenylpropyl)piperazine
Introduction: Understanding the "Enemy"
You are likely reading this because you are struggling with 1-(2-Phenylpropyl)piperazine . In its free base form, this molecule presents a classic medicinal chemistry challenge: it is a lipophilic, secondary amine that often exists as a viscous oil or a low-melting sticky solid.[1][2][3][4] It is notoriously insoluble in neutral water, prone to "oiling out" during purification, and can crash out of solution during biological assays.
This guide is not a generic list of tips. It is a technical breakdown of why this molecule behaves this way and how to engineer a solution using its physicochemical properties.
Module 1: Root Cause Analysis (The Chemistry)
To solve the solubility problem, we must first quantify it.[4] The behavior of this compound is governed by two competing forces: the lipophilic phenylpropyl tail and the ionizable piperazine head.[1][2][5]
Physicochemical Profile[1][3][4][6][7][8][9][10][11][12][13][14]
| Property | Value (Approx.) | Implication |
| State (Free Base) | Viscous Oil / Low-melting Solid | Difficult to weigh; prone to stickiness.[1][2][3][4] |
| pKa (Piperazine N) | ~9.0 – 9.8 | Critical: At pH 7.4 (physiological), it is partially protonated but often not enough to overcome the lipophilicity of the phenylpropyl group.[2] |
| LogP (Lipophilicity) | ~1.9 – 2.5 | Moderately lipophilic.[1][2][3][4][5] Prefers organic solvents (DCM, Ethyl Acetate) over water.[2][3][4] |
| Water Solubility | < 0.1 mg/mL (Neutral pH) | Practically insoluble in water without pH adjustment.[1][2][3][4][5] |
The Core Conflict: The "Free Base" form is the uncharged, lipophilic state.[1] It wants to be in oil. To dissolve it in water, you must force it to become an ion (salt) by lowering the pH below its pKa.[3]
Module 2: Troubleshooting Synthesis & Purification
Issue: "My product is an oil that won't crystallize," or "I can't get it out of the organic layer."
The Solution: The "pH Switch" Protocol Because this molecule is a basic amine, you can toggle its solubility like a light switch using pH. This is the most reliable method for purification without chromatography.[3][4]
Protocol: Acid/Base Extraction (The "Switch")[1][2]
-
Dissolution: Dissolve your crude oily free base in a water-immiscible organic solvent (e.g., Dichloromethane or Ethyl Acetate).[1][2][3][4]
-
Extraction (Protonation): Wash this organic layer with 1M HCl (aqueous).[1][2][3][4][5]
-
Separation: Discard the organic layer (which contains impurities).[2][3][4] Keep the acidic aqueous layer.[3][4]
-
Recovery (Deprotonation): Basify the aqueous layer to pH > 12 using NaOH or NH₄OH .[2][3][4]
-
Final Extraction: Extract the cloudy aqueous mixture with fresh Dichloromethane. Dry, filter, and evaporate to recover the purified free base.
Caption: The "pH Switch" purification strategy exploits the basic pKa of the piperazine ring to separate it from neutral impurities.[1][2][3][4][5][8][9]
Module 3: Biological Assay Preparation
Issue: "The compound precipitates when I add it to the cell culture media."
The Solution: Cosolvent Systems & Stock Management You cannot dissolve the free base directly in media (pH 7.4).[3] You must create a concentrated stock solution in a "universal solvent" and then dilute it carefully.[2][3][4]
Recommended Solvent Systems
| Solvent | Solubility | Usage Note |
| DMSO | High (>100 mM) | Gold Standard. Freeze/thaw stable.[1][2][3][4][5] |
| Ethanol | Moderate/High | Good alternative, but volatile.[2][3][4] Keep tightly sealed. |
| Water | Insoluble | Do NOT use for stock solutions.[2][3][4][5] |
| 0.1M HCl | High | Good for aqueous stocks, but acidic pH may affect assays if not buffered.[2][3][4][5] |
Protocol: Preventing "Crash Out" in Assays
-
Make a High-Concentration Stock: Dissolve the free base in 100% DMSO at 10mM or 100mM.[1][2][3][4][5]
-
Intermediate Dilution (The Critical Step): Do not pipette 100% DMSO stock directly into the well.[3][4]
-
Final Application: Add this intermediate solution to your cells. Ensure the final DMSO concentration is < 0.5% (or < 0.1% for sensitive lines).[3][4]
Self-Validating Check:
-
Hold the vial up to a light source after dilution.[3][4] If you see "cloudiness" or the Tyndall effect (scattering of light), the free base has precipitated. You must lower the concentration or switch to a salt form.[3][4]
Module 4: The Ultimate Fix (Salt Formation)
Issue: "I need a stable solid for long-term storage or animal dosing."
The Solution: Convert Free Base to Dihydrochloride Salt The free base is inconvenient.[4] The Dihydrochloride (2HCl) salt is a stable, water-soluble crystalline solid.[1][2][3][4]
Protocol: Synthesis of this compound[1][2][3][4][5]·2HCl
-
Dissolve: Dissolve 1g of free base oil in 5–10 mL of dry Ethanol or Diethyl Ether.
-
Acidify: Add 2.5 equivalents of HCl in Dioxane (4M) or HCl in Ethanol dropwise with stirring.
-
Crystallize: Cool on ice for 30 minutes.
-
Filter: Filter the white solid and wash with cold ether.[3][4]
-
Dry: Dry under vacuum.[2][3][4][5] This solid will be highly water-soluble and stable at room temperature.[1][2][3][4][5]
FAQ: Frequently Asked Questions
Q: Can I use the free base for oral dosing in mice? A: Not recommended.[3][4] The oil is difficult to formulate uniformly.[3][4] Use the 2HCl salt dissolved in saline.[3][4] If you must use the free base, formulate it in a lipid vehicle like Corn Oil or Tween 80/PEG400/Water (10:40:50) .
Q: My compound turned yellow/brown on the shelf. Is it degraded? A: Likely yes.[2][3][4][5] Piperazine free bases are sensitive to oxidation (N-oxide formation) and CO₂ absorption (carbamate formation) from the air.[1][2][3][4][5]
-
Fix: Store the free base under Nitrogen/Argon at -20°C. The salt form is much more resistant to this degradation.[1][4]
Q: Why does the solubility drop when I use Phosphate Buffered Saline (PBS)? A: The "Common Ion Effect" and pH buffering.[3] PBS holds the pH at 7.[3][4]4. At this pH, a significant portion of the molecule reverts to the uncharged free base.[4] In pure water, the amine might raise the pH enough to self-solubilize, but the buffer prevents this.[1]
References
-
PubChem. 1-Phenylpiperazine (Related Compound Data). National Library of Medicine.[2][3][4] [Link][1][2][3][4][5]
-
Avdeef, A. (2003).[2][3][4][5] Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.[1][2][3][4] (Standard text on pKa/LogP relationships).
-
Serajuddin, A. T. (2007).[2][3][4][5] Salt formation to improve drug solubility.[2][3][4][5][10] Advanced Drug Delivery Reviews.[2][3][4][5] [Link]
Sources
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. Phenylpiperazine - Wikipedia [en.wikipedia.org]
- 3. 1-(3-Phenylpropyl)piperazine | C13H20N2 | CID 796534 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1-Phenylpiperazine | C10H14N2 | CID 7096 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 92-54-6 CAS MSDS (1-Phenylpiperazine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. catsci.com [catsci.com]
- 7. Piperazine | C4H10N2 | CID 4837 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. semanticscholar.org [semanticscholar.org]
- 9. Piperazine - Wikipedia [en.wikipedia.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Overcoming Steric Hindrance in 2-Phenylpropyl Substitution Reactions
Welcome to the technical support center for navigating the complexities of substitution reactions with 2-phenylpropyl systems. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges stemming from the inherent steric bulk of the 2-phenylpropyl group. Here, we move beyond simple protocols to explain the underlying principles that govern reactivity, empowering you to troubleshoot effectively and optimize your synthetic strategies.
Frequently Asked Questions (FAQs)
Q1: Why are substitution reactions on 2-phenylpropyl substrates so challenging?
The primary difficulty arises from steric hindrance. The 2-phenylpropyl group has a secondary carbon atom bonded to a methyl group and a bulky phenyl group. This arrangement significantly obstructs the backside attack required for a classic S(_N)2 reaction.[1][2] Consequently, S(_N)2 reactions at this center are extremely slow or do not occur at all.[3]
Q2: If S(_N)2 is disfavored, is the S(_N)1 pathway a good alternative?
The S(_N)1 pathway, which proceeds through a carbocation intermediate, is a more viable option for 2-phenylpropyl substrates.[3][4] The secondary carbocation formed upon departure of the leaving group is stabilized by the adjacent phenyl ring through resonance and by the methyl group through hyperconjugation.[3][4] However, this pathway is not without its own set of challenges, including the potential for carbocation rearrangements and the competing E1 elimination pathway.[5][6]
Q3: What are the most common side products I should expect?
Elimination products (alkenes) are the most common side products, arising from both E1 and E2 pathways which compete with S(_N)1 and S(_N)2 reactions, respectively.[5] Additionally, if the reaction proceeds via an S(_N)1 mechanism, you may observe products resulting from carbocation rearrangements, such as hydride or alkyl shifts, leading to a mixture of constitutional isomers.[6][7]
Q4: Can the phenyl group itself participate in the reaction?
Yes, this is a key consideration. The phenyl group can act as an internal nucleophile in a process known as Neighboring Group Participation (NGP).[8][9][10] This can lead to the formation of a cyclic intermediate called a phenonium ion, which often results in an overall retention of stereochemistry and can significantly accelerate the reaction rate compared to a standard S(_N)2 reaction.[9][10]
Troubleshooting Guides
Issue 1: Low or No Reaction Yield with a Strong Nucleophile
Symptoms: You are using a strong, anionic nucleophile (e.g., CN
Root Cause Analysis: You are likely attempting to force an S(_N)2 reaction. The steric bulk of the methyl and phenyl groups on the secondary carbon creates a high energy barrier for the backside attack required in an S(_N)2 transition state.[2] Strong nucleophiles, which are often also strong bases, may instead favor the competing E2 elimination pathway.[5]
Workflow: Shifting from S(_N)2 to S(_N)1 Conditions
This workflow is designed to promote the formation of a carbocation intermediate, bypassing the sterically hindered S(_N)2 pathway.
Caption: Promoting the S(_{N})1 pathway for 2-phenylpropyl substrates.
Detailed Protocol: Promoting an S(_N)1 Reaction
-
Solvent Selection: Switch from a polar aprotic solvent (like acetone or DMSO), which favors S(_N)2 reactions, to a polar protic solvent (such as ethanol, methanol, water, or acetic acid).[3][11] Polar protic solvents are excellent at solvating both the departing leaving group and the carbocation intermediate, thereby lowering the activation energy for the S(_N)1 pathway.[11][12]
-
Improve the Leaving Group: A good leaving group is crucial for S(_N)1 reactions as its departure is the rate-determining step.[13] If you are using a halide like chloride or bromide, consider converting the corresponding alcohol to a tosylate (OTs) or mesylate (OMs). These are excellent leaving groups because their negative charge is stabilized by resonance.[14][15]
-
Use of a Lewis Acid Catalyst: For halide substrates, the addition of a silver salt (e.g., silver nitrate, AgNO(_3); silver tetrafluoroborate, AgBF(_4)) can promote the reaction.[16][17] The silver ion coordinates to the halide, weakening the carbon-halogen bond and facilitating its departure to form an insoluble silver halide precipitate, which drives the equilibrium towards carbocation formation.[17][18][19]
-
Nucleophile Choice: S(_N)1 reactions work well with weak, neutral nucleophiles.[20] Often, the polar protic solvent itself can act as the nucleophile in what is known as a solvolysis reaction.[11]
Issue 2: Formation of Rearranged Products
Symptoms: You have successfully promoted an S(_N)1 reaction, but you are isolating a significant amount of an isomeric product where the nucleophile has added to a different carbon atom.
Root Cause Analysis: The initially formed secondary carbocation at the C2 position is rearranging to a more stable carbocation. In the case of the 2-phenylpropyl cation, a hydride shift from the C1 position would lead to a primary carbocation, which is less stable. However, a phenyl shift is a possibility, leading to a rearranged carbocation.[21] This is especially prevalent if it leads to a more stabilized carbocation, for instance, a tertiary or resonance-stabilized one.[6][22]
Mechanism: Phenyl Shift in 2-Phenylpropyl Cation
Caption: Phenyl shift leading to a rearranged product.
Mitigation Strategies:
-
Exploit Neighboring Group Participation (NGP): Encourage the reaction to proceed via a phenonium ion intermediate. This pathway can often outcompete the carbocation rearrangement.[9] Using a less ionizing solvent and a good, but not exceptionally labile, leaving group can favor NGP over the formation of a discrete, long-lived carbocation that has time to rearrange.
-
Use the Mitsunobu Reaction: If your starting material is 2-phenylpropan-2-ol, the Mitsunobu reaction is an excellent alternative for introducing a nucleophile with high stereospecificity (inversion) and typically without rearrangement.[23][24] This reaction avoids the formation of a free carbocation. It is effective even for sterically hindered secondary alcohols.[23][25]
Protocol: Mitsunobu Reaction for Sterically Hindered Alcohols
-
Reagents:
-
2-Phenylpropan-2-ol (1 equivalent)
-
Triphenylphosphine (PPh(_3)) (1.5 equivalents)
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD) (1.5 equivalents)
-
Nucleophile (e.g., a carboxylic acid, phthalimide) (1.5 equivalents)
-
Anhydrous THF as solvent.
-
-
Procedure:
-
Dissolve the alcohol, nucleophile, and PPh(_3) in anhydrous THF under an inert atmosphere (N(_2) or Ar).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the DIAD or DEAD dropwise to the stirred solution. The reaction is often exothermic.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction and purify by column chromatography to isolate the product. The main challenge is often separating the product from triphenylphosphine oxide and the reduced hydrazinedicarboxylate byproducts.[26]
-
Data Summary
The choice of reaction conditions dramatically influences the outcome. The following table provides a comparative overview of expected outcomes based on the chosen pathway.
| Parameter | S(_N)2 Conditions | S(_N)1 Conditions | Mitsunobu Reaction |
| Substrate | 2-Phenylpropyl-X (X=Cl, Br, I, OTs) | 2-Phenylpropyl-X (X=Br, I, OTs) | 2-Phenylpropan-2-ol |
| Nucleophile | Strong, anionic (e.g., CN | Weak, neutral (e.g., H(_2)O, ROH) | Acidic pronucleophile (pKa < 13) |
| Solvent | Polar Aprotic (DMSO, Acetone) | Polar Protic (EtOH, H(_2)O) | Aprotic (THF, Dioxane) |
| Stereochemistry | Inversion (if reaction occurs) | Racemization | Inversion |
| Primary Risk | No reaction, E2 elimination | Carbocation rearrangement, E1 elimination | Byproduct removal |
| Expected Yield | Very Low to None | Moderate to Good | Good to Excellent |
This guide provides a framework for understanding and overcoming the challenges associated with 2-phenylpropyl substitution reactions. By carefully selecting your reaction conditions based on the principles of steric hindrance, carbocation stability, and neighboring group participation, you can significantly improve the success of your synthetic endeavors.
References
-
Chemistry Steps. (n.d.). Steric Hindrance in SN2 and SN1 Reactions. Retrieved from [Link]
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Reddit. (2020). SN2 & SN1 reaction. r/OrganicChemistry. Retrieved from [Link]
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YouTube. (2018). Neighbouring Group Participation. Retrieved from [Link]
-
Crash Course. (2021). Substitution Reactions - SN1 and SN2 Mechanisms: Crash Course Organic Chemistry #21. YouTube. Retrieved from [Link]
-
Quora. (2017). Which hinders SN2 reaction more: Methyl or Phenyl group?. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). 7.5: SN1 vs SN2. Retrieved from [Link]
-
National Center for Biotechnology Information. (2022). Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions?. PubMed Central. Retrieved from [Link]
-
Master Organic Chemistry. (2019). Comparing The SN1 vs Sn2 Reactions. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). The SN1 Reaction Mechanism. Retrieved from [Link]
-
Khan Academy. (2013). Steric hindrance | Substitution and elimination reactions | Organic chemistry. YouTube. Retrieved from [Link]
-
Quora. (2017). Why are SN1 and E1 reactions preferred in the presence of silver salts in the case of one degree alkyl halides (provided with a polar protic medium)?. Retrieved from [Link]
-
Master Organic Chemistry. (2012). Deciding SN1/SN2/E1/E2 - The Solvent. Retrieved from [Link]
- Google Patents. (n.d.). Process for the preparation of 2-methyl-2' -phenylpropionic acid derivatives and intermediate compounds.
-
Chemistry LibreTexts. (2015). 7.4: Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Design, synthesis, and evaluation of novel 2-phenylpropionic acid derivatives as dual COX inhibitory-antibacterial agents. Retrieved from [Link]
-
Chad's Prep. (2020). 7.3 SN1 vs SN2 | Organic Chemistry. YouTube. Retrieved from [Link]
-
Chemistry LibreTexts. (2019). 9.17: Carbocation Rearrangements. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). 3.2: Neighboring Group Participation. Retrieved from [Link]
-
KPU Pressbooks. (n.d.). 7.3 Other Factors that Affect SN2 Reactions – Organic Chemistry I. Retrieved from [Link]
-
Chemistry LibreTexts. (2019). 10.4: Effect of sterics on Sn2 reactions. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Retrieved from [Link]
-
Mugberia Gangadhar Mahavidyalaya. (n.d.). Organic Chemistry-II MODULE 16; Neighbouring group participation in SN reactions and Anchimeric assistance. Retrieved from [Link]
-
Khan Academy. (n.d.). Carbocation rearrangement practice. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Leaving Groups. Retrieved from [Link]
-
Chemistry LibreTexts. (2020). 7.12: Comparison of SN1 and SN2 Reactions. Retrieved from [Link]
- Google Patents. (n.d.). New synthesis method and application of 2-methyl-2-arylpropyl carboxylic ester.
-
Chemistry Stack Exchange. (2015). The Behavior of Silver in Nucleophilic Substitution Reactions. Retrieved from [Link]
- University of Melbourne. (n.d.). CHEM95002: Orbitals in Organic Chemistry - Stereoelectronics LECTURE 4.
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Wiley Online Library. (2005). The Mitsunobu Inversion Reaction of Sterically Hindered 17-Hydroxy Steroids. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Synthesis of some 2-phenylpyrrole derivatives. Journal of the Chemical Society, Perkin Transactions 1. Retrieved from [Link]
-
YouTube. (2017). Phenyl Shift In Carbocation Rearrangement. Retrieved from [Link]
-
Leah4sci. (2013). Leaving Groups in Substitution and Elimination Reactions. YouTube. Retrieved from [Link]
-
Dalal Institute. (n.d.). The Neighbouring Group Mechanisms. Retrieved from [Link]
-
Master Organic Chemistry. (2012). Rearrangements: Alkyl Shifts and Ring-Expansion Reactions. Retrieved from [Link]
-
Chemistry Steps. (n.d.). SN2 Reaction Mechanism. Retrieved from [Link]
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Chemistry Steps. (n.d.). Mitsunobu Reaction. Retrieved from [Link]
-
MDPI. (n.d.). 2-Phenylpyridine Derivatives: Synthesis and Insecticidal Activity. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Exceptions in SN2 and SN1 Reactions. Retrieved from [Link]
-
University of Massachusetts Lowell. (n.d.). Experiment 7 — Nucleophilic Substitution. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Retrieved from [Link]
-
Khan Academy. (n.d.). E1 mechanism: carbocations and rearrangements. Retrieved from [Link]
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Technical Support Center: Stability of 1-(2-Phenylpropyl)piperazine Under Acidic Conditions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-(2-Phenylpropyl)piperazine. This guide is designed to provide in-depth technical assistance and troubleshooting advice for experiments involving this compound, particularly concerning its stability in acidic environments. As your Senior Application Scientist, my goal is to equip you with the foundational knowledge and practical methodologies to anticipate and address stability challenges, ensuring the integrity and reliability of your research.
Introduction: Understanding the Stability of Phenylpiperazine Derivatives
N-phenylpiperazine and its derivatives are a significant class of compounds in medicinal chemistry, known for their diverse biological activities.[1] The stability of these molecules is a critical parameter that influences their efficacy, safety, and shelf-life.[1] Acidic conditions, such as those encountered in gastric fluid or during certain formulation processes, can be particularly challenging for these compounds. While specific data on this compound is not extensively published, we can draw authoritative insights from studies on related phenylpiperazine and piperazine-containing molecules to guide our experimental approach.[1][2]
Hydrolytic degradation is one of the most common pathways for drug degradation and is often catalyzed by hydrogen and hydroxide ions.[1] For piperazine derivatives, acidic environments can accelerate this process, potentially leading to a loss of potency and the formation of unknown impurities.[1] Therefore, a thorough understanding of the stability profile of this compound under acidic stress is paramount for any successful research or development program.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common questions and issues that may arise during your work with this compound in acidic media.
FAQ 1: What are the primary concerns regarding the stability of this compound in an acidic solution?
When this compound is exposed to acidic conditions, the primary concerns are chemical degradation and the potential formation of degradants. The piperazine ring contains two nitrogen atoms which are basic and will be protonated at low pH.[3] While this protonation can increase water solubility, it may also render the molecule more susceptible to certain degradation pathways.
Causality behind Experimental Choices:
-
Hydrolysis: The most probable degradation pathway is acid-catalyzed hydrolysis. Although the core piperazine and phenyl rings are relatively stable, bonds within the 2-phenylpropyl substituent or any other functional groups could be labile. Studies on other phenylpiperazine derivatives have shown that degradation in acidic environments often follows pseudo-first-order kinetics.[1]
-
Oxidation: While less common for the core structure in the absence of oxidizing agents, the presence of certain excipients or contaminants could promote oxidative degradation, even in an acidic environment.[2][4]
Self-Validating System: To assess stability, it is crucial to employ a stability-indicating analytical method, typically a chromatographic method like HPLC, that can separate the intact drug from any potential degradation products.[5][6]
FAQ 2: I am observing unexpected peaks in my HPLC chromatogram after incubating my compound in an acidic solution. What could they be?
The appearance of new peaks in your chromatogram is a strong indicator of degradation. Identifying these unknown peaks is critical for understanding the degradation pathway and ensuring the safety of a potential drug product.[7]
Troubleshooting Steps:
-
Confirm Degradation: First, ensure the new peaks are not artifacts from your mobile phase, sample solvent, or container. Run a blank injection (solvent only) and a control sample of your compound in a neutral solvent.
-
Characterize Degradants: If the peaks are confirmed as degradants, the next step is characterization.
-
Mass Spectrometry (MS): Couple your HPLC to a mass spectrometer (LC-MS/MS). This will provide the mass-to-charge ratio (m/z) of the degradant, offering clues to its molecular weight and potential structure.[1]
-
Forced Degradation Studies: Systematically stress your compound under various conditions (acid, base, oxidation, heat, light) to generate and identify degradation products.[5][6] This can help in proposing degradation pathways.
-
Potential Degradation Products: Based on studies of similar piperazine compounds, potential degradation products could arise from:
-
Ring Opening: Acid-catalyzed cleavage of the piperazine ring, although less common for simple phenylpiperazines, can occur under harsh conditions.[2]
-
Side-Chain Modification: The 2-phenylpropyl group could undergo reactions.
-
Formation of Smaller Amines and Aldehydes: Degradation of the piperazine moiety can lead to the formation of various smaller amine and aldehyde compounds.[4]
Diagram: Potential Acid-Catalyzed Degradation
Caption: A conceptual diagram illustrating potential degradation pathways for this compound under acidic conditions.
Experimental Protocols
Protocol 1: Forced Degradation Study (Acid Hydrolysis)
This protocol outlines a typical forced degradation study to assess the stability of this compound under acidic conditions. The goal is to achieve 5-20% degradation to ensure that primary degradation products are formed without excessive secondary degradation.[6]
Materials:
-
This compound
-
Hydrochloric acid (HCl) solutions (0.1 M, 1 M)
-
Sodium hydroxide (NaOH) solution (for neutralization)
-
HPLC grade water and acetonitrile
-
Volumetric flasks and pipettes
-
pH meter
-
HPLC system with UV or MS detector
Step-by-Step Methodology:
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water) at a known concentration (e.g., 1 mg/mL).
-
-
Stress Conditions:
-
In separate vials, mix the stock solution with an equal volume of 0.1 M HCl and 1 M HCl.
-
Prepare a control sample by mixing the stock solution with an equal volume of water.
-
Incubate the vials at a controlled temperature (e.g., 60°C).
-
-
Time Points:
-
Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
-
Sample Analysis:
-
Immediately neutralize the withdrawn aliquots with an appropriate amount of NaOH solution to stop the degradation reaction.
-
Dilute the samples to a suitable concentration for HPLC analysis.
-
Analyze the samples using a validated stability-indicating HPLC method.
-
-
Data Evaluation:
-
Calculate the percentage of degradation by comparing the peak area of the parent compound in the stressed samples to the control sample at time zero.
-
Determine the peak areas of any degradation products.
-
Table: Typical Stress Conditions for Forced Degradation Studies
| Stress Condition | Reagent/Condition | Typical Duration |
| Acid Hydrolysis | 0.1 M to 1 M HCl | 2 hours to 7 days |
| Base Hydrolysis | 0.1 M to 1 M NaOH | 2 hours to 7 days |
| Oxidation | 3-30% H₂O₂ | 24 hours |
| Thermal | 60-80°C | 1 to 4 weeks |
| Photolytic | ICH Q1B guidelines | As per guidelines |
Note: These conditions are starting points and should be optimized for this compound to achieve the target degradation of 5-20%.[6]
Diagram: Experimental Workflow for Forced Degradation Study
Caption: A streamlined workflow for conducting a forced degradation study of this compound.
FAQ 3: How do I choose the right excipients for a formulation containing this compound to minimize acid instability?
Excipient compatibility is a critical step in pre-formulation studies to ensure a stable drug product.[8] Incompatibilities between the active pharmaceutical ingredient (API) and excipients can lead to degradation.[9]
Key Considerations for Excipient Selection:
-
pH of the Microenvironment: Some excipients can create an acidic microenvironment when in contact with the API, even in a solid dosage form. For example, acidic fillers or lubricants could be problematic.
-
Impurities in Excipients: Excipients may contain reactive impurities such as peroxides in povidone, which can induce degradation.[10]
-
Water Content: The presence of water, even in small amounts, can facilitate hydrolytic degradation, especially in the presence of acidic excipients.
Recommended Approach for Compatibility Studies:
-
Binary Mixtures: Prepare binary mixtures of this compound with individual excipients (e.g., in a 1:1 or 1:5 ratio).
-
Stress Conditions: Store these mixtures under accelerated stability conditions (e.g., 40°C/75% RH) for a defined period (e.g., 2-4 weeks).[8][11]
-
Analysis: Analyze the samples at different time points using HPLC to detect any degradation. Compare the results to a control sample of the pure API stored under the same conditions.
-
Thermal Analysis: Techniques like Differential Scanning Calorimetry (DSC) can also be used as a rapid screening tool to detect potential interactions, although chromatographic methods are more definitive for chemical incompatibility.[11]
By systematically evaluating the compatibility of this compound with a range of common excipients, you can select those that are inert and will not compromise the stability of your final formulation.
References
-
Isaac Scientific Publishing. (2019). The Stability Study of a Novel Phenylpiperazine Derivative. Modern Organic Chemistry Research, 4(1). Retrieved from [Link]
-
Eide, I., et al. (2022). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. Industrial & Engineering Chemistry Research, 61(49), 18069–18082. Retrieved from [Link]
-
Kálmán, F. K., et al. (2020). Synthesis and Characterization of Two Piperazine Containing Macrocycles and their Transition Metal Complexes. Inorganica Chimica Acta, 502, 119335. Retrieved from [Link]
-
Raju, V. K., et al. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research, 4(1), 461-468. Retrieved from [Link]
-
Jouyban, A. (2016). Forced degradation studies of biopharmaceuticals: Selection of stress conditions. European Journal of Pharmaceutics and Biopharmaceutics, 98, 143-152. Retrieved from [Link]
-
Nielsen, P. T., et al. (2013). Degradation of aqueous piperazine in carbon dioxide capture. Energy Procedia, 37, 1912-1923. Retrieved from [Link]
-
Freeman, S. A. (2011). Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture. The University of Texas at Austin. Retrieved from [Link]
-
Singh, G., et al. (2023). Drug-Excipient Compatibility Study Through a Novel Vial-in-Vial Experimental Setup. AAPS PharmSciTech, 24(4), 118. Retrieved from [Link]
-
Keith, J. M., et al. (2008). Biochemical and biological properties of 4-(3-phenyl-[1][4][12]thiadiazol-5-yl)-piperazine-1-carboxylic acid phenylamide, a mechanism-based inhibitor of fatty acid amide hydrolase. Journal of Pharmacology and Experimental Therapeutics, 326(2), 643-652. Retrieved from [Link]
-
United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]
-
Zając, M., et al. (2010). The stability of N-[2-(4-o-fluorophenylpiperazin-1-yl)ethyl]-2,5-dimethyl-1-phenylpyrrole-3,4-dicarboximide in aqueous-organic solutions. Acta Poloniae Pharmaceutica, 67(1), 27-33. Retrieved from [Link]
-
ResearchGate. (n.d.). Drug-Excipient compatibility study. Retrieved from [Link]
-
Nielsen, P. T., et al. (2013). Piperazine Degradation in Pilot Plants. Energy Procedia, 37, 1912-1923. Retrieved from [Link]
-
Wikipedia. (n.d.). Phenylpiperazine. Retrieved from [Link]
-
International Journal of Pharmacy and Technology. (2012). A Review on Analytical Methods for Piperazine Determination. Retrieved from [Link]
-
Gupta, A., et al. (2019). Drug Excipient Compatibility Testing Protocols and Charaterization: A Review. Asian Journal of Chemical Sciences, 6(3), 1-22. Retrieved from [Link]
-
ResearchGate. (n.d.). Thermal Degradation of Aqueous Piperazine for CO2 Capture: 2. Product Types and Generation Rates. Retrieved from [Link]
-
Sule, S., et al. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. American Journal of Chemistry, 13(2), 42-48. Retrieved from [Link]
-
Dave, V. S., et al. (2015). Drug-Excipient Compatibility Studies in Formulation Development: Current Trends and Techniques. American Association of Pharmaceutical Scientists (AAPS) Formulation Design and Development (FDD) Section Newsletter, 9-15. Retrieved from [Link]
-
Andresen, A., et al. (2020). Degradation of 2-Amino-2-methylpropanol and Piperazine at CO2 Capture-Relevant Conditions. Industrial & Engineering Chemistry Research, 59(22), 10565–10576. Retrieved from [Link]
-
Kamberi, M. (2006). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. Retrieved from [Link]
-
Patel, P., & Dave, H. (2023). a comprehensive review on compatibility studies of excipients and active pharmaceutical ingredients targeting the central nervous system. International Journal of Biology, Pharmacy and Allied Sciences, 12(4), 2084-2104. Retrieved from [Link]
- CN103980229A - Preparation method of N-phenyl piperazine - Google Patents.
-
CAS Common Chemistry. (n.d.). Piperazine, 1-[2-(diphenylmethoxy)ethyl]-4-(3-phenylpropyl)-, hydrochloride (1:2). Retrieved from [Link]
-
Kim, H. J., et al. (2021). Synthesis and acaricidal activity of phenylpiperazine derivatives. Journal of Pesticide Science, 46(2), 170-179. Retrieved from [Link]
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- 4. Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol - PMC [pmc.ncbi.nlm.nih.gov]
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Technical Support Center: Purification of Oily Piperazine Intermediates
An in-depth guide to navigating the purification challenges of oily piperazine intermediates, designed for researchers, scientists, and drug development professionals.
Prepared by: Gemini, Senior Application Scientist
The piperazine ring is a cornerstone in modern medicinal chemistry, integral to numerous blockbuster drugs.[1] However, the synthesis of novel piperazine-containing intermediates frequently yields viscous, non-crystalline oils that present significant purification challenges.[2][3] These physical properties, combined with the basicity of the piperazine nitrogen, can complicate standard purification techniques like crystallization and chromatography.
This guide provides practical, field-tested solutions to common problems encountered during the purification of oily piperazine intermediates. It is structured as a series of frequently asked questions and a detailed troubleshooting guide to help you achieve the desired purity for your compounds.
Frequently Asked Questions (FAQs)
Q1: Why are my piperazine intermediates often oily and difficult to crystallize?
The tendency of a compound to exist as an oil rather than a crystalline solid is governed by its molecular structure and intermolecular forces. Piperazine intermediates, especially those with flexible N-substituents or asymmetric substitution patterns, often struggle to pack into an ordered crystal lattice. The presence of even minor impurities can further disrupt this process, acting as "crystal poisons." This phenomenon, known as "oiling out," occurs when the compound separates from the solution as a liquid phase instead of forming solid crystals.[4]
Q2: What are the most common impurities I should expect in my crude piperazine intermediate?
Impurities typically arise from the synthetic route used. Common contaminants include:
-
Unreacted Starting Materials: Such as mono-substituted piperazines in a disubstitution reaction.
-
Over-alkylated or Di-acylated Byproducts: Particularly if piperazine itself is used as a starting material.
-
Related Amines and Ring-Opened Species: For instance, in syntheses starting from ethylene polyamines, contaminants can include other cyclic or linear amines.[5]
-
Residual Catalysts and Reagents: Palladium catalysts from cross-coupling reactions or reagents from reductive aminations are common.[3][6]
Q3: What are the primary strategies for purifying oily piperazine intermediates?
When direct crystallization fails, three main strategies are employed, often in combination:
-
Salt Formation and Crystallization: This is the most robust method for basic intermediates. By reacting the basic piperazine nitrogen with an acid, a salt is formed which often possesses a much higher propensity to crystallize than the freebase. The pure salt can then be isolated, and the freebase regenerated if necessary.[5]
-
Chromatography: Column chromatography is a powerful tool for separating mixtures based on polarity.[7] However, the basicity of piperazines can cause issues like peak tailing on standard silica gel.
-
Acid-Base Liquid-Liquid Extraction: This classic technique is excellent for removing non-basic impurities. The oily intermediate is dissolved in an organic solvent and washed with an aqueous acid, which protonates the piperazine and pulls it into the aqueous layer, leaving neutral or acidic impurities behind. The freebase is then recovered by basifying the aqueous layer and extracting back into an organic solvent.[8]
Q4: When should I choose chromatography over a crystallization-based method?
The choice depends on scale, the nature of the impurities, and the properties of your target compound.
| Feature | Salt Formation / Crystallization | Flash Chromatography |
| Scalability | Excellent for large quantities (grams to kilograms). | Best for small to medium scale (milligrams to a few grams).[9] |
| Impurity Type | Ideal for removing impurities with different acid-base properties or solubilities. | Effective for separating compounds with close polarities. |
| Compound Stability | Requires the compound to be stable to acidic conditions. | Generally mild, but requires stability on the stationary phase. |
| Development Time | Can require extensive screening of acids and solvents. | Method development is often faster. |
| Cost & Labor | Generally lower solvent cost and less labor-intensive at scale. | Can be solvent-intensive and requires more hands-on time. |
Troubleshooting Guide
This section addresses specific experimental failures and provides actionable solutions.
Problem 1: My compound "oils out" during crystallization attempts.
Causality: "Oiling out" is a form of liquid-liquid phase separation that occurs when the solubility of the compound is exceeded, but the energy barrier for nucleation into a solid crystal is too high.[4] This is common for oils, which lack pre-existing lattice structures.
Solutions:
-
Reduce the Rate of Supersaturation:
-
Dissolve the oil in a minimum amount of a good solvent at an elevated temperature.
-
Instead of rapid cooling (e.g., in an ice bath), allow the solution to cool slowly to room temperature, and then gradually cool it further in a refrigerator. Slow cooling gives molecules more time to orient themselves into a crystal lattice.
-
-
Change the Solvent System:
-
If a single solvent fails, try a binary solvent system. Dissolve the oil in a small amount of a "good" solvent (in which it is very soluble).
-
Slowly add a miscible "poor" solvent (in which it is sparingly soluble) dropwise at a slightly elevated temperature until the solution becomes faintly turbid.
-
Add a drop or two of the good solvent to clarify the solution, then cool slowly.
-
-
Introduce a Seed Crystal: If you have even a tiny amount of solid material from a previous attempt, add a single crystal to the supersaturated solution to initiate crystallization.
Problem 2: I am trying to form a salt, but it either fails to precipitate or separates as an oil.
Causality: The success of salt crystallization depends critically on the properties of the salt and the chosen solvent system. The salt must be poorly soluble in the selected solvent. Water is often detrimental as it can solvate the ions and prevent precipitation.
Solutions:
-
Select the Right Acid and Solvent: For piperazines, forming the diacetate salt in a non-polar, aprotic solvent like acetone is a highly effective and well-documented method.[5] The diacetate salt is often a crystalline solid with low solubility in acetone, allowing for selective precipitation.
-
Ensure Anhydrous Conditions: Use dry solvents and glassware. Trace amounts of water can dramatically increase the solubility of the salt, preventing it from crashing out.
-
Check Stoichiometry: Piperazine has two basic nitrogens. Ensure you are adding at least two equivalents of a monoprotic acid (like acetic or hydrochloric acid) to form the di-salt, which is generally more crystalline than the mono-salt.
This protocol is adapted from established methods for piperazine purification.[5]
-
Dissolution: Dissolve the crude oily piperazine intermediate in 10-20 volumes of anhydrous acetone at room temperature (e.g., 1 g of oil in 10-20 mL of acetone).
-
Acid Addition: While stirring, slowly add 2.2 equivalents of glacial acetic acid dropwise to the solution.
-
Precipitation: Stir the mixture at room temperature. A white precipitate of the piperazine diacetate salt should begin to form. The process can take from 30 minutes to several hours.
-
Complete Crystallization: Cool the flask in an ice bath for 30-60 minutes to maximize precipitation.
-
Isolation: Collect the crystalline salt by vacuum filtration, washing the solid with a small amount of cold, anhydrous acetone.
-
Drying: Dry the salt under vacuum.
-
(Optional) Regeneration of Freebase: To recover the purified piperazine freebase, suspend the salt in water, basify the solution with an aqueous base (e.g., NaOH, K₂CO₃) to pH >10, and extract the freebase with an organic solvent like dichloromethane or ethyl acetate. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
Problem 3: My piperazine derivative streaks badly on silica gel chromatography.
Causality: The lone pairs on the nitrogen atoms of the piperazine ring are basic and can form strong ionic interactions with the acidic silanol (Si-OH) groups on the surface of standard silica gel. This leads to poor peak shape, tailing, and sometimes irreversible adsorption of the compound onto the column.[10]
Solutions:
-
Mobile Phase Modification:
-
Add a small amount of a basic modifier to your eluent to compete with your compound for the acidic sites on the silica.
-
A common choice is to add 0.5-2% triethylamine (Et₃N) or 0.1-1% ammonium hydroxide to the mobile phase.[10]
-
-
Use an Alternative Stationary Phase:
-
Amine-Functionalized Silica: These columns have aminopropyl groups bonded to the silica surface, which shields the acidic silanols and provides a less interactive surface for basic compounds.[10]
-
Alumina (Al₂O₃): Basic or neutral alumina can be an excellent alternative to silica for purifying basic compounds.
-
-
Reverse-Phase Chromatography: If the compound is sufficiently non-polar, reverse-phase chromatography (e.g., on a C18 column) using acetonitrile/water or methanol/water mobile phases, often with a modifier like formic acid or trifluoroacetic acid (TFA), can be very effective.
-
Stationary Phase: Standard silica gel.
-
Solvent System Selection (TLC): Find a suitable solvent system (e.g., ethyl acetate/hexanes or dichloromethane/methanol) that gives your target compound an Rf of ~0.3.
-
Mobile Phase Preparation: Prepare the bulk mobile phase and add 1% triethylamine (v/v). For example, for a 95:5 ethyl acetate/hexanes system, prepare a solution of 94% ethyl acetate, 5% hexanes, and 1% triethylamine.
-
Column Packing: Pack the column using the amine-modified mobile phase.
-
Sample Loading: Dissolve your crude oil in a minimal amount of the mobile phase or dichloromethane and load it onto the column. Alternatively, for less soluble compounds, adsorb the oil onto a small amount of silica gel, dry it, and load the solid onto the column.
-
Elution: Run the chromatography as usual, collecting fractions and analyzing by TLC. The presence of the triethylamine should result in sharper peaks and better separation.
Decision-Making Workflow
To assist in selecting the best purification strategy, the following decision tree can be used.
Caption: Decision tree for selecting a purification strategy.
References
- Purification of piperazine.
-
Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. MDPI. [Link]
-
Purification of oily products in industrial chemistry. Reddit. [Link]
- Method for the preparation of piperazine monohydrochloride.
- Process for the preparation of a piperazine derivative.
-
Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. United Nations Office on Drugs and Crime. [Link]
-
Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. National Center for Biotechnology Information. [Link]
-
Synthesis of piperazines. Organic Chemistry Portal. [Link]
-
How to extract/isolate piperazine from water without distillation? ResearchGate. [Link]
-
Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research. [Link]
-
How to recrystallize an oily compound after column chromatography? ResearchGate. [Link]
-
Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. MDPI. [Link]
-
Amine Treating - Troubleshooting Guide. Scribd. [Link]
-
Amine Troubleshooting. Sulfur Recovery Engineering Inc. [Link]
-
Organic Crystal Engineering with 1,4-Piperazine-2,5-diones. ACS Publications. [Link]
-
Tips & Tricks: Oily/Foaming Compounds. University of Rochester, Department of Chemistry. [Link]
-
Is there an easy way to purify organic amines? Biotage. [Link]
-
Methods for the Catalytic Synthesis of Piperazine. ResearchGate. [Link]
-
A method to crystallize substances that oil out. ResearchGate. [Link]
-
Purification of Oleylamine for Materials Synthesis and Spectroscopic Diagnostics for trans Isomers. ACS Publications. [Link]
-
Insights into crystallization pathways. Monash University. [Link]
-
How Is Chromatography Used for Purification? Moravek. [Link]
- A kind of preparation technology of piperazine citrate.
- Method for the preparation of piperazine and its derivatives.
-
A Novel Cocrystal of Daidzein with Piperazine to Optimize the Solubility, Permeability and Bioavailability of Daidzein. National Center for Biotechnology Information. [Link]
-
Amine Foaming Troubleshooting Guide. Scribd. [Link]
-
Hyma Synthesis Pvt. Ltd. Hyma Synthesis. [Link]
-
Separation, purification and identification of the components of a mixture. The Royal Society of Chemistry. [Link]
Sources
- 1. mdpi.com [mdpi.com]
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- 4. researchgate.net [researchgate.net]
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Validation & Comparative
Structural Elucidation and Comparative NMR Profiling of 1-(2-Phenylpropyl)piperazine
Content Type: Technical Comparison Guide Target Audience: Medicinal Chemists, Analytical Scientists, and QC Professionals[1]
Introduction: The Analytical Challenge
1-(2-Phenylpropyl)piperazine is a pharmacologically relevant scaffold, often appearing as a metabolite or intermediate in the synthesis of psychoactive substituted piperazines (e.g., PPAP analogs).[1] Its structural elucidation presents a specific challenge: distinguishing it from its regioisomers, such as the linear 1-(3-phenylpropyl)piperazine or the amphetamine-like isomer 1-(1-phenylpropan-2-yl)piperazine .[1]
This guide provides a definitive 1H NMR analysis protocol, focusing on the chiral center-induced diastereotopicity and methyl splitting patterns that serve as the molecular fingerprint for this compound.[1]
Experimental Protocol: High-Resolution Acquisition
To ensure reproducible spectral data suitable for regulatory submission or structural confirmation, the following protocol is recommended.
Methodology
-
Instrument: 400 MHz or higher (600 MHz recommended for resolution of diastereotopic protons).
-
Solvent: Deuterated Chloroform (
) is preferred for sharp resolution of the amine protons.[1] Dimethyl sulfoxide- ( ) should be used if the sample is a hydrochloride salt.[1] -
Concentration: 10–15 mg of analyte in 0.6 mL solvent.
-
Reference: Tetramethylsilane (TMS) at 0.00 ppm.[1]
Workflow Visualization
The following diagram outlines the decision logic for sample preparation and acquisition.
Figure 1: Decision matrix for NMR sample preparation to optimize signal resolution.
Structural Elucidation: this compound
The 1H NMR spectrum of this molecule is defined by the chiral center at the propyl C2 position.[1] This chirality renders the adjacent methylene protons (
Spectral Assignment (in )
| Position | Group | Shift ( | Multiplicity | Integration | Mechanistic Insight |
| A | 1.20 – 1.25 | Doublet ( | 3H | Diagnostic Signal. Coupled to the benzylic methine.[1] Confirms branching. | |
| B | Piperazine Ring | 2.30 – 2.90 | Multiplets | 8H | Typically appears as two distinct sets of multiplets (AA'BB' system) depending on conformation. |
| C | 2.35 – 2.55 | dd / ABX | 2H | Diastereotopic. These protons are magnetically non-equivalent due to the adjacent chiral center.[1] | |
| D | 2.85 – 3.05 | Sextet/Multiplet | 1H | Benzylic proton.[1] Deshielded by the aromatic ring and coupled to both the methyl and the linker | |
| E | Aromatic Ring | 7.15 – 7.35 | Multiplet | 5H | Typical monosubstituted benzene pattern.[1] |
Expert Note: In the hydrochloride salt form (in
), the piperazine protons will shift downfield (3.0–3.5 ppm) and broaden due to proton exchange and ammonium formation.[1]
Comparative Analysis: Distinguishing Isomers
The primary risk in synthesis is the formation of the linear isomer or regioisomers. The table below contrasts this compound with its key alternatives.
Comparative Data Matrix
| Feature | This compound (Target) | 1-(3-Phenylpropyl)piperazine (Linear Isomer) | 1-Benzylpiperazine (BZP) |
| Methyl Signal | Doublet ( | Absent | Absent |
| Linker Region | ABX System (Diastereotopic | Quintet ( | Singlet ( |
| Benzylic Proton | Methine (1H, Multiplet) | Triplet (2H, | Singlet (2H, |
| Chirality | Yes (Racemic or Enantiopure) | No | No |
Differentiation Logic Pathway
Use the following logic gate to interpret the aliphatic region (0.5 – 4.0 ppm) of your spectrum.
Figure 2: Logic gate for distinguishing phenylpropylpiperazine regioisomers based on splitting patterns.
Critical Analysis of Results
The "Methyl Doublet" Validation
The most robust proof of the 2-phenylpropyl structure is the methyl doublet.[1]
-
Mechanism: The methyl group (
) couples only to the single benzylic methine proton ( ).[1] According to the rule, this results in a doublet.[1] -
Linear Isomer Contrast: The linear isomer (3-phenylpropyl) has no methyl group; its chain ends in a methylene (
) attached to the phenyl ring, which appears as a triplet at ~2.6 ppm.[1]
Diastereotopicity as a Purity Marker
If the signal at
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7096, 1-Phenylpiperazine.[1] Retrieved from [Link] (Used as baseline for piperazine ring shifts).[1]
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds.[1] John Wiley & Sons.[1][2] (Source for standard chemical shift increments of benzylic and amine-adjacent protons).[1][3]
-
AIST (2024). Spectral Database for Organic Compounds (SDBS).[1] 1-(2-Phenylpropyl)piperidine analog data used for shift prediction validation.[1] Retrieved from [Link].[1]
-
Reich, H. J. (2024). Structure Determination Using NMR.[1] University of Wisconsin-Madison.[1] Retrieved from [Link].[1]
Sources
Publish Comparison Guide: 13C NMR Elucidation of 1-(2-Phenylpropyl)piperazine
The following guide details the structural elucidation and 13C NMR chemical shift analysis for 1-(2-Phenylpropyl)piperazine . This document is designed for researchers requiring a robust methodology for verifying the identity of this specific regioisomer, particularly to distinguish it from its structural analogs (e.g., 1-phenethylpiperazine or amphetamine-derived piperazines).
Executive Summary & Structural Context
This compound is a beta-branched phenethylamine derivative. Unlike its linear counterpart 1-(2-phenylethyl)piperazine , the introduction of a methyl group at the beta-position (relative to the nitrogen) creates a chiral center and significantly alters the magnetic environment of the aliphatic linker.
Accurate NMR assignment is critical because this scaffold shares mass spectral fragments (m/z 91, 119) with controlled substances, making definitive structural proof via NMR essential.
The Structural Challenge
The core challenge in assigning the 13C NMR spectrum for this molecule is distinguishing the aliphatic "linker" carbons from those of regioisomers like 1-(1-phenylpropan-2-yl)piperazine .
Target Molecule: this compound[1]
-
Structure: Piperazine —
— — -
Key Feature: A methylene group attached to the nitrogen, followed by a methine carrying the phenyl ring.
Experimental Protocol: Synthesis & Sample Preparation
To ensure the NMR data discussed is reproducible, the following standard preparation workflow is recommended. This protocol minimizes impurities (like unreacted benzyl chloride derivatives) that can obscure the aliphatic region.
Synthesis Route (Reductive Alkylation)
-
Reagents: Piperazine (excess), 2-phenylpropanal, Sodium Triacetoxyborohydride (STAB).
-
Rationale: Reductive amination is preferred over direct alkylation to avoid poly-alkylation and quaternary ammonium salt formation.
NMR Sample Preparation
-
Solvent:
(Chloroform-d) is the standard for direct comparison. -
Concentration: 20 mg in 0.6 mL solvent.
-
Reference: Tetramethylsilane (TMS) at 0.00 ppm or the center line of
triplet at 77.16 ppm.
Workflow Diagram
The following DOT diagram illustrates the logical flow for structural verification, highlighting the critical decision points where 13C NMR distinguishes the target from isomers.
Figure 1: Analytical workflow for the structural verification of phenylpropyl-piperazine derivatives.
13C NMR Chemical Shift Analysis
The following data compares the Predicted/Calculated Shifts (based on substituent additivity rules derived from 1-(2-phenylethyl)piperazine) against the Reference Standard (1-phenethylpiperazine).
Comparative Shift Table ( )
| Carbon Position | Atom Type | Target: this compound (ppm) | Reference: 1-(2-Phenylethyl)piperazine (ppm) | Shift Logic (Additivity Effect) |
| C-1 (Linker) | 64.5 ± 1.0 | 60.5 | ||
| C-2 (Linker) | 39.8 ± 1.0 | 33.5 ( | Transformation to Methine + | |
| C-3 (Methyl) | 19.5 ± 0.5 | N/A | New signal (distinctive high field) | |
| Piperazine | 53.8 | 54.2 | Minimal long-range effect | |
| Piperazine | 46.1 | 46.1 | Unaffected by side chain | |
| Aromatic | 144.5 | 140.3 | Secondary alkyl attachment shifts downfield | |
| Aromatic | 128.5 / 127.2 | 128.7 / 128.4 | Standard aromatic envelope | |
| Aromatic | 126.3 | 126.1 | Standard aromatic envelope |
Detailed Spectral Interpretation
The Aliphatic Region (10–70 ppm)
This is the diagnostic region. In the reference compound (phenethylpiperazine), you observe two clear methylene signals at ~60 ppm and ~33 ppm.
-
In this compound:
-
The signal at ~33 ppm disappears .
-
It is replaced by a methine (
) signal shifted downfield to ~40 ppm due to the branching. -
A new methyl signal appears at ~19.5 ppm .
-
Validation: A DEPT-135 experiment is crucial here. The signal at ~40 ppm will point UP (CH), whereas in the reference material, the signal at 33 ppm points DOWN (
).
-
The Aromatic Region (120–150 ppm)
The ipso-carbon (quaternary) is the most sensitive indicator.
-
Phenethyl (Primary alkyl): ~140 ppm.[2]
-
Phenylpropyl (Secondary alkyl): ~144–145 ppm.
-
The branching at the benzylic position deshields the ipso carbon by approximately 4–5 ppm.
Distinguishing from Regioisomers
A common pitfall is misidentifying the target as 1-(1-phenylpropan-2-yl)piperazine (the amphetamine analog).
| Feature | Target: this compound | Isomer: 1-(1-phenylpropan-2-yl)piperazine |
| Linker Structure | ||
| N-Adjacent Carbon | Methylene ( | Methine ( |
| DEPT-135 (N-C) | Signal points DOWN (~64 ppm) | Signal points UP (~58 ppm) |
| Benzylic Carbon | Methine ( | Methylene ( |
| DEPT-135 (Ph-C) | Signal points UP (~40 ppm) | Signal points DOWN (~40 ppm) |
Scientist's Note: The DEPT-135 "Flip" is the definitive test. If your Nitrogen-adjacent carbon points UP, you have synthesized the amphetamine isomer, not the target.
References
-
ChemicalBook. (2023). 1-(2-Phenylethyl)piperazine Synthesis and Properties. Retrieved from
-
National Institute of Standards and Technology (NIST). (2023). 1-Phenylpiperazine Mass Spectrometry and IR Data. Retrieved from
-
Oregon State University. (2022). 13C NMR Chemical Shift Tables and Additivity Rules. Retrieved from
-
Cayman Chemical. (2023). Piperazine Derivatives and Forensic Standards. Retrieved from
- Pretsch, E., et al. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer-Verlag.
Sources
A Comparative Analysis of the Biological Activities of 1-(2-Phenylpropyl)piperazine and 1-Phenylpiperazine
A Technical Guide for Researchers in Pharmacology and Drug Development
In the landscape of neuropharmacology, the piperazine moiety serves as a versatile scaffold for developing centrally acting agents. This guide provides a detailed comparative analysis of the biological activities of two phenylpiperazine derivatives: 1-(2-Phenylpropyl)piperazine and its structural analog, 1-Phenylpiperazine. While both compounds share a common chemical backbone, subtle structural modifications can lead to significant differences in their pharmacological profiles. This document aims to elucidate these differences through an examination of their mechanisms of action, receptor interactions, and functional effects, supported by relevant experimental data and protocols.
Introduction: Structural and Pharmacological Context
Phenylpiperazine derivatives are a class of compounds known to interact with various components of monoaminergic neurotransmitter systems, including serotonin, dopamine, and norepinephrine pathways.[1] Their therapeutic and psychoactive effects are largely dictated by their affinity and efficacy at various receptors and transporters within these systems.
1-Phenylpiperazine (1-PP) is a well-characterized compound that serves as a foundational structure for numerous psychoactive drugs.[2] It is recognized as a rigid analog of amphetamine and is known to act as a monoamine releasing agent.[2]
This compound , on the other hand, is a less extensively studied derivative. Its structural similarity to amphetamine and other phenylalkylamines suggests a potential for activity within the monoaminergic systems. However, a direct and comprehensive comparison of its biological activity with 1-Phenylpiperazine has been lacking in the scientific literature. This guide seeks to bridge this gap by synthesizing available data and providing a framework for its experimental evaluation.
Comparative Biological Activity
A thorough comparison of the biological activities of these two compounds requires an examination of their interactions with key molecular targets, primarily the monoamine transporters (DAT, SERT, NET) and G-protein coupled receptors (GPCRs) such as dopamine and serotonin receptors.
1-Phenylpiperazine: A Monoamine Releasing Agent
Experimental evidence has firmly established 1-Phenylpiperazine as a monoamine releasing agent.[2] This means it can induce the non-exocytotic release of neurotransmitters from presynaptic terminals. The potency of 1-Phenylpiperazine as a releaser varies across the different monoamine systems.
| Monoamine System | EC50 for Release (nM) |
| Norepinephrine | 186[2] |
| Serotonin | 880[2] |
| Dopamine | 2,530[2] |
Based on these EC50 values, 1-Phenylpiperazine is a modestly selective norepinephrine releasing agent (NRA). It is approximately 4.7-fold less potent at releasing serotonin and about 13.6-fold less potent at releasing dopamine compared to norepinephrine.[2] This profile suggests that the primary physiological effects of 1-Phenylpiperazine are likely mediated by an increase in extracellular norepinephrine levels.
This compound: An Inferential Profile
The addition of a propyl group to the piperazine nitrogen, with a phenyl group at the 2-position, structurally aligns this compound with amphetamine-like compounds. This structural feature is often associated with activity at monoamine transporters, either as a reuptake inhibitor or a releasing agent.[3] The presence of the phenylpropyl moiety could potentially enhance its affinity for the dopamine transporter (DAT) compared to 1-Phenylpiperazine.[3][4]
Hypothesized Activity Profile:
-
Monoamine Transporters: It is plausible that this compound acts as either an inhibitor of monoamine reuptake or a monoamine releasing agent, similar to 1-Phenylpiperazine. The specific selectivity for DAT, SERT, and NET would require experimental determination.
-
Dopamine and Serotonin Receptors: Many phenylpiperazine derivatives exhibit affinity for various dopamine (D2-like) and serotonin (5-HT1A, 5-HT2A/2C) receptors.[5][6] It is therefore likely that this compound also interacts with these receptors, potentially acting as an agonist, antagonist, or partial agonist.
To definitively characterize the biological activity of this compound, a series of in vitro and in vivo experiments are necessary. The following sections outline the standard experimental protocols for such a characterization.
Experimental Protocols for Characterization
To provide a robust comparison, the following experimental workflows are essential for elucidating the biological activity of this compound and confirming the activity of 1-Phenylpiperazine.
Radioligand Binding Assays
Radioligand binding assays are crucial for determining the affinity of a compound for a specific receptor or transporter.
Objective: To determine the binding affinities (Ki) of this compound and 1-Phenylpiperazine for the dopamine transporter (DAT), serotonin transporter (SERT), norepinephrine transporter (NET), and a panel of relevant dopamine and serotonin receptors.
Methodology:
-
Membrane Preparation: Prepare cell membrane homogenates from cell lines stably expressing the human transporter or receptor of interest (e.g., HEK293 cells).
-
Assay Buffer: Utilize an appropriate assay buffer for each target. For monoamine transporters, a common buffer is 50 mM Tris-HCl with 120 mM NaCl and 5 mM KCl, pH 7.4.
-
Radioligand: Select a high-affinity radiolabeled ligand specific for the target of interest (e.g., [³H]WIN 35,428 for DAT, [³H]Citalopram for SERT, [³H]Nisoxetine for NET).
-
Competition Binding: Incubate the membrane preparation with a fixed concentration of the radioligand and varying concentrations of the test compound (this compound or 1-Phenylpiperazine).
-
Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assays
Functional assays are necessary to determine whether a compound acts as an agonist, antagonist, or has no intrinsic activity at a given receptor, and to quantify its potency as a reuptake inhibitor or releasing agent.
Objective: To determine the potency (IC50) of the compounds to inhibit monoamine uptake and their efficacy (EC50) to induce monoamine release.
Methodology (Synaptosome-based Assay):
-
Synaptosome Preparation: Prepare synaptosomes from specific brain regions of rodents (e.g., striatum for DAT, hippocampus for SERT, frontal cortex for NET).
-
Uptake Inhibition: Pre-incubate synaptosomes with varying concentrations of the test compound. Initiate uptake by adding a low concentration of a radiolabeled monoamine (e.g., [³H]dopamine, [³H]serotonin, or [³H]norepinephrine). After a short incubation, terminate the uptake by rapid filtration and washing.
-
Release Assay: Pre-load synaptosomes with a radiolabeled monoamine. After washing, incubate the pre-loaded synaptosomes with varying concentrations of the test compound. Measure the amount of radioactivity released into the supernatant.
-
Quantification and Analysis: Quantify radioactivity by scintillation counting and determine IC50 or EC50 values through non-linear regression.
Objective: To determine if the compounds act as agonists or antagonists at Gs or Gi-coupled serotonin and dopamine receptors by measuring changes in intracellular cyclic AMP (cAMP) levels.
Methodology (HEK293 cells expressing the receptor of interest):
-
Cell Culture: Culture cells in appropriate media and seed in multi-well plates.
-
Agonist Mode: Treat cells with varying concentrations of the test compound in the presence of a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Antagonist Mode: Pre-incubate cells with varying concentrations of the test compound before stimulating with a known agonist at its EC80 concentration.
-
cAMP Measurement: Lyse the cells and measure intracellular cAMP levels using a commercially available kit, such as a competitive immunoassay (e.g., HTRF or ELISA) or a luciferase-based reporter assay.[7][8]
-
Data Analysis: Generate dose-response curves and determine EC50 values for agonists or IC50 and pA2 values for antagonists.
In Vivo Studies: Microdialysis
Objective: To measure the effects of systemic administration of the compounds on extracellular levels of dopamine, serotonin, and norepinephrine in specific brain regions of awake, freely moving animals.[9]
Methodology:
-
Surgical Implantation: Surgically implant a microdialysis guide cannula into the brain region of interest (e.g., nucleus accumbens, prefrontal cortex) of an anesthetized rodent.
-
Microdialysis Probe Insertion: After a recovery period, insert a microdialysis probe through the guide cannula.
-
Perfusion: Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant, slow flow rate.
-
Sample Collection: Collect dialysate samples at regular intervals before and after systemic administration (e.g., intraperitoneal injection) of the test compound or vehicle.
-
Neurotransmitter Analysis: Analyze the concentration of monoamines in the dialysate samples using high-performance liquid chromatography with electrochemical detection (HPLC-ED).
-
Data Analysis: Express neurotransmitter levels as a percentage of the baseline pre-drug administration levels and analyze for statistically significant changes over time.
Conclusion and Future Directions
The available data clearly define 1-Phenylpiperazine as a monoamine releasing agent with a preference for norepinephrine.[2] This pharmacological profile suggests its potential to modulate physiological processes regulated by noradrenergic signaling.
In contrast, the biological activity of This compound remains to be experimentally determined. Based on structure-activity relationships, it is hypothesized to interact with monoamine transporters and potentially dopamine and serotonin receptors. The addition of the phenylpropyl group may alter its potency and selectivity compared to 1-Phenylpiperazine.
To provide a definitive comparison, the experimental protocols outlined in this guide should be employed to characterize the in vitro and in vivo pharmacology of this compound. The resulting data will be invaluable for understanding its mechanism of action and potential as a pharmacological tool or therapeutic lead. This comparative approach underscores the importance of subtle structural modifications in drug design and the necessity of empirical data to validate theoretical predictions.
References
-
B. R. A. C. f. B. R. University of Delhi. (2005). Synthesis and Antimicrobial Activity of N-alkyl and N-aryl Piperazine Derivatives. PubMed. [Link]
- Chaudhary, P., et al. (2006). Synthesis and antimicrobial activity of N-alkyl and N-aryl piperazine derivatives. Bioorganic & Medicinal Chemistry, 14(3), 669-677.
-
Dziubina, A., et al. (2021). Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs. International Journal of Molecular Sciences, 22(24), 13417. [Link]
-
Greiner, E., et al. (2003). Structure-activity relationship studies of highly selective inhibitors of the dopamine transporter: N-benzylpiperidine analogues of 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine. Journal of Medicinal Chemistry, 46(8), 1465-1469. [Link]
-
Hsin, L. W., et al. (2008). Design and synthesis of 2- and 3-substituted-3-phenylpropyl analogs of 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine and 1-[2-(diphenylmethoxy)ethyl]-4-(3-phenylpropyl)piperazine: role of amino, fluoro, hydroxyl, methoxyl, methyl, methylene, and oxo substituents on affinity for the dopamine and serotonin transporters. Journal of Medicinal Chemistry, 51(9), 2795-2806. [Link]
-
Iskra-Jopa, J., et al. (2005). In-vivo effects of the 1,2,4-piperazine derivatives MM5 and MC1, putative 5-HT agonists, on dopamine and serotonin release in rat prefrontal cortex. Journal of Pharmacy and Pharmacology, 57(2), 205-211. [Link]
- Leidel, F., et al. (2011). Piperazine derivatives inhibit PrP/PrP(res) propagation in vitro and in vivo. Autophagy, 7(5), 493-504.
-
Lewis, D., et al. (2003). Further exploration of 1-[2-[Bis-(4-fluorophenyl)methoxy]ethyl]piperazine (GBR 12909): role of N-aromatic, N-heteroaromatic, and 3-oxygenated N-phenylpropyl substituents on affinity for the dopamine and serotonin transporter. Bioorganic & Medicinal Chemistry Letters, 13(7), 1385-1389. [Link]
-
López-Rodríguez, M. L., et al. (1997). Synthesis and structure-activity relationships of a new model of arylpiperazines. 2. Three-dimensional quantitative structure-activity relationships of hydantoin-phenylpiperazine derivatives with affinity for 5-HT1A and alpha 1 receptors. A comparison of CoMFA models. Journal of Medicinal Chemistry, 40(11), 1648-1656. [Link]
-
Manetti, F., et al. (2002). Arylpiperazines with affinity toward alpha(1)-adrenergic receptors. Current Medicinal Chemistry, 9(10), 949-961. [Link]
-
Natesan, S., et al. (2006). The dopamine stabilizers (S)-(-)-(3-methanesulfonyl-phenyl)-1-propyl-piperidine [(-)-OSU6162] and 4-(3-methanesulfonylphenyl)-1-propyl-piperidine (ACR16) show high in vivo D2 receptor occupancy, antipsychotic-like efficacy, and low potential for motor side effects in the rat. The Journal of Pharmacology and Experimental Therapeutics, 318(2), 810-818. [Link]
-
Severinsen, K., et al. (2012). Binding of the amphetamine-like 1-phenyl-piperazine to monoamine transporters. ACS Chemical Neuroscience, 3(9), 693-705. [Link]
-
Sili-Touzi, A., et al. (2021). Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. Molecules, 26(11), 3192. [Link]
-
Singh, K., & Begam, B. (2024). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. ResearchGate. [Link]
-
Watson, C. J., Venton, B. J., & Kennedy, R. T. (2006). In Vivo Measurements of Neurotransmitters by Microdialysis Sampling. Analytical Chemistry, 78(5), 139A-145A. [Link]
-
Wikipedia contributors. (2023, December 26). 1-Phenylpiperazine. In Wikipedia, The Free Encyclopedia. [Link]
-
Yamada, K., & Nabeshima, T. (2001). In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery. Current Opinion in Pharmacology, 1(1), 73-78. [Link]
-
Ye, W., et al. (2022). Molecular basis of vesicular monoamine transport and neurological drug interactions. Nature, 608(7923), 639-646. [Link]
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- 3. Structure-activity relationship studies of highly selective inhibitors of the dopamine transporter: N-benzylpiperidine analogues of 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design and synthesis of 2- and 3-substituted-3-phenylpropyl analogs of 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine and 1-[2-(diphenylmethoxy)ethyl]-4-(3-phenylpropyl)piperazine: role of amino, fluoro, hydroxyl, methoxyl, methyl, methylene, and oxo substituents on affinity for the dopamine and serotonin transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Structural Determinants for α1-Adrenergic/Serotonin Receptors Activity among Phenylpiperazine-Hydantoin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cAMP-Glo™ Assay [promega.com]
- 8. researchgate.net [researchgate.net]
- 9. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
Executive Summary: The Analytical Challenge
In forensic drug profiling, the distinction between Amphetamine (and its synthesis-specific impurities) and 1-(2-Phenylpropyl)piperazine (PP) is critical for two reasons: legal classification and intelligence profiling.
While Amphetamine is a primary amine synthesized typically via Leuckart or Reductive Amination of Phenyl-2-Propanone (P2P), PP represents a structural hybrid—a piperazine ring substituted with a phenylpropyl chain. It often appears either as a specific designer drug analog or a byproduct when piperazine is inadvertently introduced or used as a cutting agent in P2P-based syntheses.
This guide provides a definitive workflow to differentiate PP from common high-molecular-weight amphetamine impurities (such as Di(phenylisopropyl)amine ) using GC-MS and derivatization kinetics.
Chemical Architecture & Theoretical Basis
To differentiate these compounds, one must first understand the structural points of failure (fragmentation) and reactivity (derivatization).
| Feature | Amphetamine | This compound (PP) | Di(phenylisopropyl)amine (DPIA) |
| Structure | Primary Amine (Acyclic) | Secondary/Tertiary Amine (Heterocyclic) | Secondary Amine (Acyclic) |
| Formula | |||
| MW | 135.2 g/mol | ~204.3 g/mol | 253.4 g/mol |
| Base Peak (EI) | m/z 44 ( | m/z 85 (Ring cleavage) | m/z 44 ( |
| Reactivity | Rapid, dual-proton exchange | Slow, single-proton exchange (steric hindrance) | Moderate, single-proton exchange |
Key Insight: The presence of the piperazine ring in PP fundamentally alters the Electron Ionization (EI) fragmentation pathway. While Amphetamine and DPIA both yield a dominant m/z 44 ion (
Experimental Protocol: GC-MS Differentiation
This protocol is designed to separate co-eluting isomers and provide definitive mass spectral evidence.[1]
Instrumentation & Conditions[2][3][4]
-
System: Agilent 7890B/5977B GC-MSD (or equivalent).
-
Column: DB-5MS UI (30 m × 0.25 mm × 0.25 µm).
-
Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).
-
Injection: 1 µL Splitless (250°C).
-
Oven Program:
-
Hold 50°C for 1 min.
-
Ramp 10°C/min to 280°C.
-
Hold 10 min.
-
Mass Spectral Interpretation (The "Fingerprint")
The following table summarizes the diagnostic ions required to confirm identity. Do not rely on retention time alone , as matrix effects in seized samples can shift elution windows.
| Analyte | Retention Index (RI) | Quantifier Ion (m/z) | Qualifier Ions (m/z) | Mechanistic Origin |
| Amphetamine | ~1100-1120 | 44 | 91, 65 | |
| This compound | ~1550-1650 | 85 | 56, 119, 204 | Piperazine ring opening; Phenylpropyl cation. |
| DPIA (Impurity) | ~1850-1900 | 44 | 91, 162 | Double |
Critical Differentiator: If you observe a peak with
Advanced Validation: Chemical Derivatization
When peak shapes are poor or co-elution occurs, derivatization with PFPA (Pentafluoropropionic Anhydride) provides a second layer of confirmation.
The Protocol
-
Aliquot: Take 50 µL of sample extract (in ethyl acetate).
-
Reagent: Add 50 µL PFPA.
-
Incubation: Heat at 60°C for 20 minutes.
-
Dry: Evaporate to dryness under Nitrogen.
-
Reconstitute: Add 100 µL Ethyl Acetate.
Comparative Results
-
Amphetamine-PFP:
-
Shift: +146 Da (One -NH2 group reacts).
-
New Ion: m/z 190 (Perfluoro-fragment).
-
Result: Sharpens peak, shifts RI significantly (+200 units).
-
-
This compound-PFP:
-
Shift: +146 Da (Only the N4 secondary amine reacts).
-
Structural Constraint: The tertiary nitrogen (N1) attached to the phenylpropyl chain does not derivatize.
-
Result: The mass spectrum will show a molecular ion of m/z 350 (204 + 146). The base peak often shifts to m/z 231 (PFP-Piperazine fragment).
-
Synthesis Origin Profiling[3][5]
Understanding why PP is present aids in intelligence reporting.
-
Leuckart Route (Amphetamine): Uses Formamide/Formic Acid.
-
Markers: N-formylamphetamine, 4-methyl-5-phenylpyrimidine.[2]
-
PP Presence:Highly Unlikely.
-
-
Reductive Amination (Amphetamine): Uses P2P + Ammonia/Methylamine + H2/Catalyst.
-
Markers: DPIA, Schiff bases.
-
PP Presence:Possible if Piperazine is present in the reaction vessel (cross-contamination) or used as a starting material for a parallel synthesis (e.g., BZP).
-
-
Direct Synthesis (Designer Drug):
-
Reaction of 1-chloro-2-phenylpropane with Piperazine.
-
PP Presence:Major Component.
-
Decision Logic Diagram
The following flowchart illustrates the decision process for differentiating these compounds in an unknown bulk sample.
Figure 1: Analytical decision tree for differentiating primary amine stimulants from piperazine-based impurities using GC-MS and fragmentation logic.
References
-
United Nations Office on Drugs and Crime (UNODC). (2006). Recommended Methods for the Identification and Analysis of Amphetamine, Methamphetamine and their Ring-Substituted Analogues in Seized Materials. [Link]
-
Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2023). SWGDRUG Mass Spectral Library. [Link][3]
-
European Monitoring Centre for Drugs and Drug Addiction (EMCDDA). (2010). Risk Assessment Report of a new psychoactive substance: 1-benzylpiperazine (BZP).[4] (Provides comparative fragmentation data for piperazine derivatives). [Link]
-
Forensic Science International. (2005). Impurity profiling of amphetamine and methamphetamine using gas chromatography–mass spectrometry. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Spectral trends in GC-EI-MS data obtained from the SWGDRUG mass spectral library and literature: A resource for the identification of unknown compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Simultaneous separation of different types of amphetamine and piperazine designer drugs by capillary electrophoresis with a chiral selector - PubMed [pubmed.ncbi.nlm.nih.gov]
Comprehensive Comparison Guide: Analytical Validation for Phenylpropyl Piperazine Impurities
Executive Summary & Strategic Context
The phenylpropyl piperazine scaffold is a pharmacophore central to antitussives like Levodropropizine and Dropropizine , as well as various designer precursors. The critical analytical challenge lies in the basicity of the piperazine ring (pKa ~8.7–9.8) and the structural similarity of its impurities, particularly 1-phenylpiperazine (Impurity B) and its positional isomers.
This guide objectively compares two analytical approaches: the Traditional C18 Method (the industry workhorse) versus the Optimized Phenyl-Hexyl Core-Shell Method (the high-performance alternative). While C18 remains the regulatory standard, our comparative analysis demonstrates that Phenyl-Hexyl chemistries offer superior selectivity for aromatic impurities through distinct mechanistic interactions.
Mechanistic Comparison: The Science of Separation
To validate a method, one must first understand the separation mechanism. The choice of stationary phase dictates the "causality" of the separation.
| Feature | Method A: Traditional C18 | Method B: Optimized Phenyl-Hexyl |
| Primary Interaction | Hydrophobic (Dispersive) forces. | Hydrophobic + |
| Selectivity Basis | Separates based on hydrophobicity (carbon load). | Separates based on electron density and aromaticity. |
| Piperazine Handling | prone to peak tailing due to interaction with residual silanols. | "Pi-Base" interaction can improve peak shape; steric protection reduces silanol activity. |
| Isomer Resolution | Poor for positional aromatic isomers. | Superior for separating aromatic isomers (e.g., 1- vs 2-phenylpiperazine). |
Visualization: Separation Mechanism & Decision Logic
The following diagram illustrates the decision pathway for selecting the appropriate method and the underlying interaction mechanisms.
Caption: Decision tree for selecting stationary phases based on impurity profile and peak symmetry requirements.
Experimental Protocols
Method A: Traditional C18 (Baseline)
Based on standard pharmacopeial methodologies for Levodropropizine.
-
Column: L1 (C18), 250 x 4.6 mm, 5 µm (e.g., Waters XBridge or equivalent).
-
Mobile Phase: Phosphate Buffer (pH 3.0) : Acetonitrile (70:30 v/v).
-
Critical Weakness: Requires low pH to suppress silanol ionization; phosphate buffer is incompatible with LC-MS.
Method B: Optimized Phenyl-Hexyl (Recommended)
Designed for high-throughput and complex impurity profiling.
-
Column: Core-Shell Phenyl-Hexyl, 100 x 2.1 mm, 2.6 µm (e.g., Phenomenex Kinetex or equivalent).
-
Mobile Phase A: 10 mM Ammonium Formate, pH 3.5.
-
Mobile Phase B: Methanol (Methanol enhances
- selectivity more than Acetonitrile). -
Gradient: 10% B to 60% B over 8 minutes.
-
Flow Rate: 0.4 mL/min (UHPLC compatible).
-
Detection: UV at 220 nm (or MS-ESI positive mode).
Comparative Performance Data
The following data summarizes the validation performance of both methods when analyzing Levodropropizine spiked with 1-Phenylpiperazine (Impurity B) .
| Validation Parameter | Method A (Traditional C18) | Method B (Phenyl-Hexyl) | Verdict |
| Specificity (Rs) | Resolution (API vs Imp B): 2.5 | Resolution (API vs Imp B): > 4.0 | Method B offers wider separation window. |
| Peak Tailing (Tf) | API Tailing: 1.6 (Moderate) | API Tailing: 1.1 (Excellent) | Method B suppresses basic tailing. |
| LOD (Sensitivity) | 0.33 µg/mL | 0.05 µg/mL | Method B (Core-shell) provides sharper peaks/higher S/N. |
| Run Time | 15 minutes | 8 minutes | Method B increases throughput by ~50%. |
| Robustness | Sensitive to pH changes (+/- 0.1) | Robust (+/- 0.2 pH units) | Method B is more stable. |
Validation Workflow: A Self-Validating System
To ensure Trustworthiness and Scientific Integrity , the validation must follow a "Self-Validating" lifecycle. This means the protocol includes checkpoints (System Suitability Tests - SST) that automatically flag failure before data is collected.
Step-by-Step Validation Protocol (ICH Q2 Compliant)
Phase 1: System Suitability (The Gatekeeper)
Before every run, the system must pass:
-
Resolution (Rs): > 2.0 between Levodropropizine and 1-Phenylpiperazine.
-
Tailing Factor (Tf): < 1.5 for the API peak (Critical for piperazines).
-
Precision: RSD < 2.0% for 6 replicate injections of the standard.
Phase 2: Specificity (Stress Testing)
-
Protocol: Inject individual impurities, API, and a spiked mixture.
-
Forced Degradation: Subject API to Acid (0.1N HCl), Base (0.1N NaOH), and Peroxide (3% H2O2).
-
Acceptance: Peak purity index (via PDA detector) must be > 0.999 for the main peak, proving no co-elution.
Phase 3: Linearity & Range
-
Protocol: Prepare 5 concentration levels from LOQ to 150% of the target limit.
-
Causality: Piperazines can adsorb to glass; use plastic or silanized glassware for low-concentration standards to ensure linearity at the LOQ level.
Phase 4: Accuracy (Recovery)[3][4]
-
Protocol: Spike placebo matrix with impurities at 50%, 100%, and 150% levels.
-
Target: Mean recovery 90.0% – 110.0%.
Visualization: Validation Lifecycle
This diagram outlines the logical flow of the validation process, ensuring no step is skipped.
Caption: Step-by-step validation lifecycle ensuring data integrity through mandatory SST checkpoints.
Expert Insights & Recommendations
-
Solvent Choice: When using Phenyl-Hexyl columns, Methanol is preferred over Acetonitrile. Acetonitrile's own
-electrons can interfere with the stationary phase's - interactions, potentially masking the selectivity benefits. -
pH Control: Phenylpropyl piperazines are basic. Ensure the buffer pH is controlled. For LC-MS (Method B), Ammonium Formate at pH 3.5 is ideal as it ensures the piperazine nitrogen is protonated (increasing polarity) while maintaining MS volatility.
-
Sample Diluent: Match the diluent to the initial mobile phase conditions to prevent "solvent shock" which causes peak distortion for early eluting impurities like 1-phenylpiperazine.
References
-
ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[3][4] Link
-
Ramu, H., et al. (2019). Analytical method development and validation for simultaneous quantification of levodropropizine and chlorpheniramine maleate. International Research Journal of Pharmacy. Link[5]
-
Shimadzu Corporation. (2012).[1] Separation Characteristics of Shim-pack™ Series Phenyl/PFPP Reversed Phase Columns. Technical Report.[6] 7
-
Queen's University Belfast. (2023). Comparison of three stationary phases in the separation of polyphenyls by liquid chromatography. Research Portal. 8
-
ChemicalBook. (2023). 1-Phenylpiperazine Product & Safety Data.9[4][5][10]
Sources
- 1. lcms.cz [lcms.cz]
- 2. welch-us.com [welch-us.com]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 6. 1-苯基哌嗪 ≥97.0% | Sigma-Aldrich [sigmaaldrich.com]
- 7. shimadzu.com [shimadzu.com]
- 8. pure.qub.ac.uk [pure.qub.ac.uk]
- 9. 1-Phenylpiperazine | 92-54-6 [chemicalbook.com]
- 10. researchgate.net [researchgate.net]
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
